LY2365109 hydrochloride
Description
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Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Potent and Selective Inhibition of Glycine (B1666218) Transporter 1 (GlyT1)
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] This inhibition leads to an increase in extracellular glycine concentrations in the central nervous system (CNS), which in turn modulates neurotransmission, primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function.
The primary mechanism of action revolves around the blockade of glycine reuptake from the synaptic cleft. GlyT1, located on glial cells and presynaptic terminals, is responsible for clearing glycine from the synapse. By inhibiting this transporter, LY2365109 effectively increases the concentration of glycine available to bind to the glycine co-agonist site on the NMDA receptor.[7] This enhanced glycine availability potentiates the activity of NMDA receptors, which are critical for excitatory glutamatergic neurotransmission, synaptic plasticity, and cognitive function.
This targeted action on GlyT1 makes LY2365109 a subject of interest for therapeutic intervention in CNS disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions where modulation of neuronal excitability is beneficial, like epilepsy.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay | Value | Reference |
| Human GlyT1a | Glycine Uptake Inhibition | IC₅₀ = 15.8 nM | [1][2][3][4][5][6] |
| Human GlyT2 | Glycine Uptake Inhibition | IC₅₀ > 30,000 nM | [5][6] |
Table 2: In Vivo Pharmacodynamic Effects
| Species | Study | Dosing (p.o.) | Effect | Reference |
| Rat | Cerebrospinal Fluid (CSF) Glycine Levels | 0.3 - 30 mg/kg | Dose-dependent increase in CSF glycine | [1] |
| Mouse | Seizure Threshold | Not Specified | Increased seizure thresholds | [1] |
Signaling Pathway
The mechanism of action of LY2365109 directly impacts the glutamatergic synapse. By inhibiting GlyT1, it modulates the activation of the NMDA receptor, a key component of excitatory neurotransmission.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Glycine Uptake Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting glycine uptake via the human glycine transporter 1a (hGlyT1a).
-
Cell Line: A stable cell line over-expressing hGlyT1a is used.
-
Methodology:
-
Cells are cultured to an appropriate density in 96-well plates.
-
The cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.
-
A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific glycine uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.
-
In Vivo Cerebrospinal Fluid (CSF) Glycine Measurement
-
Objective: To assess the in vivo pharmacodynamic effect of this compound on extracellular glycine levels in the brain.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Rats are administered this compound orally (p.o.) at various doses (0.3, 1, 5, 10, and 30 mg/kg) or vehicle.
-
At a specified time point post-dosing (e.g., 1 hour), animals are anesthetized.
-
CSF is collected from the cisterna magna.
-
The collected CSF samples are processed to remove proteins.
-
Glycine concentrations in the CSF are quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
The dose-dependent effects of this compound on CSF glycine levels are then determined.
-
In Vivo Seizure Threshold Testing
-
Objective: To evaluate the anticonvulsant potential of this compound.
-
Animal Model: Mice.
-
Methodology (Example using Maximal Electroshock Seizure Threshold Test):
-
Mice are pre-treated with this compound or vehicle at a specified time before the seizure induction.
-
An electrical stimulus is delivered via corneal or ear-clip electrodes. The intensity of the current is varied to determine the threshold for inducing a tonic hindlimb extension seizure.
-
The seizure threshold is determined for both the vehicle-treated and LY2365109-treated groups.
-
An increase in the seizure threshold in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.
-
Experimental Workflow
The following diagram illustrates a typical preclinical evaluation workflow for a GlyT1 inhibitor like LY2365109.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeting glutamate synapses in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabonomic analysis of cerebrospinal fluid in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAN-SEIZURE-THRESHOLD-TESTS-IN-EPILEPTIC-MICE-BE-USED-AS-A-MODEL-FOR-PHARMACORESISTANT-EPILEPSY? [aesnet.org]
In-Depth Technical Guide: Target Selectivity Profile of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document provides a comprehensive technical overview of its target selectivity profile, compiling quantitative data from key studies. Detailed experimental methodologies for the primary assays used to characterize this compound are provided, along with visual representations of its mechanism of action and relevant experimental workflows. The data presented herein demonstrates the significant selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2), establishing it as a valuable tool for investigating the role of GlyT1 in physiological and pathological processes.
Introduction
Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. The synaptic concentration of glycine is tightly regulated by two sodium- and chloride-dependent transporters: GlyT1 and GlyT2. GlyT1 is predominantly expressed in glial cells in the forebrain and plays a key role in modulating glutamatergic neurotransmission by controlling glycine levels at the NMDA receptor co-agonist site.
Inhibition of GlyT1 has emerged as a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate extracellular glycine concentrations, thereby potentiating NMDA receptor activity. This compound has been identified as a potent and selective inhibitor of GlyT1. This guide provides a detailed analysis of its selectivity profile and the methodologies used for its characterization.
Target Selectivity Profile
The selectivity of this compound for GlyT1 over GlyT2 is a critical aspect of its pharmacological profile. This selectivity minimizes off-target effects and allows for the specific modulation of NMDA receptor function.
Quantitative Data: Binding Affinity and Functional Inhibition
The inhibitory activity of this compound has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for GlyT1.
| Target | Assay Type | IC50 (nM) | Reference |
| Human GlyT1a | [³H]Glycine Uptake | 15.8 | [1][2] |
| Human GlyT2 | [³H]Glycine Uptake | > 30,000 | [3][4][5] |
Table 1: Inhibitory Potency of this compound at Human Glycine Transporters.
The data clearly indicates that LY2365109 is a potent inhibitor of GlyT1, with an IC50 of 15.8 nM. In contrast, its activity at GlyT2 is negligible, with an IC50 value greater than 30,000 nM, underscoring its remarkable selectivity.[3][4][5]
Signaling Pathway
By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors, which require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become fully active. The potentiation of NMDA receptor-mediated signaling is the primary downstream effect of GlyT1 inhibition by LY2365109.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the target selectivity profile of this compound.
[³H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Objective: To determine the IC50 value of this compound for the inhibition of human GlyT1a.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1a transporter.
Materials:
-
CHO-K1/hGlyT1a cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]Glycine (specific activity ~15-20 Ci/mmol)
-
This compound
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed CHO-K1/hGlyT1a cells into 96-well plates and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cell monolayers with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Add [³H]Glycine to a final concentration of 50 nM.
-
-
Incubation: Incubate the plates at 37°C for 15 minutes.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 mM glycine).
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Plot the percentage of specific [³H]glycine uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as glycine, in specific brain regions of freely moving animals following drug administration.
Objective: To determine the effect of this compound on extracellular glycine concentrations in the rat brain.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).
-
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Glycine Analysis:
-
Derivatize the glycine in the dialysate samples with a fluorescent tag (e.g., o-phthaldialdehyde).
-
Analyze the samples using HPLC with fluorescence detection to quantify the glycine concentration.
-
-
Data Analysis:
-
Express the glycine concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Compare the changes in glycine levels between the LY2365109-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent and highly selective inhibitor of the glycine transporter 1. The quantitative data from in vitro functional assays demonstrate a significant separation in activity between GlyT1 and GlyT2, confirming its utility as a selective pharmacological tool. The described experimental protocols provide a framework for the continued investigation and characterization of this and similar compounds. The ability of LY2365109 to elevate extracellular glycine levels and thereby potentiate NMDA receptor function underscores its potential for therapeutic applications in disorders characterized by glutamatergic hypofunction.
References
Unraveling the Function of LY2365109 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and highly selective competitive inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its primary function is to elevate extracellular glycine concentrations in the central nervous system, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. This mechanism of action has positioned LY2365109 as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders characterized by hypoglutamatergic function, such as schizophrenia, and for conditions involving neuronal hyperexcitability, including epilepsy. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data associated with this compound.
Introduction
Glycine is a crucial amino acid in the central nervous system, acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors and as an essential co-agonist at the glycine binding site of the NMDA receptor. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters. Glycine transporter 1 (GlyT1), predominantly located on glial cells surrounding synapses, is a key regulator of extracellular glycine levels. By inhibiting the reuptake of glycine, GlyT1 inhibitors effectively increase the concentration of this co-agonist in the vicinity of NMDA receptors, leading to enhanced glutamatergic signaling.
This compound has emerged as a significant compound for studying the physiological and pathological roles of GlyT1. Its high potency and selectivity allow for precise modulation of the glycinergic system, providing insights into its therapeutic potential.
Mechanism of Action
The principal function of this compound is the competitive inhibition of GlyT1. This inhibition leads to a subsequent increase in extracellular glycine levels. The elevated glycine concentration enhances the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. In conditions where NMDA receptor function is compromised, such as in schizophrenia, augmenting their activity through GlyT1 inhibition is a promising therapeutic strategy. Conversely, by modulating neuronal excitability, GlyT1 inhibition has also been shown to have anticonvulsant effects.
Signaling Pathway of this compound
LY2365109 Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For researchers, scientists, and drug development professionals.
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5][6][7][8][9] Its ability to modulate glycine levels in the synaptic cleft has made it a valuable tool in neuroscience research, particularly in studies related to glutamatergic neurotransmission and its role in various central nervous system (CNS) disorders. This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule belonging to the class of N-methylglycine derivatives. Its chemical structure is characterized by a benzodioxolyl-phenoxy-ethyl moiety linked to an N-methylglycine group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [2][3] |
| Molecular Formula | C₂₂H₂₈ClNO₅ | [2] |
| Molecular Weight | 421.92 g/mol | [2] |
| CAS Number | 1779796-27-8 | [2][3][5][6] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% (HPLC) | [3][5][6] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [3][5] |
| Storage | Desiccate at room temperature. For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C. | [1][5][6] |
Biological Properties and Mechanism of Action
This compound is a highly potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6][7][8][9] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.
Table 2: Biological Activity of this compound
| Parameter | Value | Species | Assay Conditions | Source(s) |
| IC₅₀ (GlyT1) | 15.8 nM | Human | Glycine uptake in cells over-expressing hGlyT1a | [1][7][8][9] |
| IC₅₀ (GlyT2) | > 30,000 nM | Not specified | Not specified | [2][3][4][5][6] |
The primary mechanism of action of LY2365109 is the inhibition of glycine reuptake by GlyT1.[10] This leads to an elevation of extracellular glycine levels, particularly in brain regions where GlyT1 is expressed. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor. By increasing the availability of glycine, LY2365109 potentiates NMDA receptor function.[2][4] This mechanism has been implicated in the potential therapeutic effects of GlyT1 inhibitors in disorders associated with hypoglutamatergic function, such as schizophrenia.[11][12]
In vivo studies have demonstrated that administration of LY2365109 leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][3][5] Furthermore, it has been shown to enhance the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in the striatum and prefrontal cortex, respectively.[3][5] Research has also explored its potential as an anticonvulsant, with studies showing it can increase the seizure threshold in mice.[10][12] However, at higher doses, LY2365109 can induce significant locomotor and respiratory impairments.[3][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is a general method for determining the inhibitory activity of compounds on GlyT1.
Objective: To measure the IC₅₀ value of this compound for the inhibition of [³H]glycine uptake in cells expressing human GlyT1.
Materials:
-
Flp-In™-CHO cells stably expressing human GlyT1.
-
Cell culture medium (e.g., Ham's F-12 medium with supplements).
-
Uptake buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).
-
[³H]glycine.
-
This compound.
-
Unlabeled glycine (for determining non-specific uptake).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Plate the GlyT1-expressing CHO cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Assay: a. Wash the cells twice with pre-warmed uptake buffer. b. Add the different concentrations of this compound to the wells and pre-incubate for 20 minutes at room temperature. c. Initiate the uptake by adding [³H]glycine (at a concentration close to its Kₘ) to each well. d. Incubate for a defined period (e.g., 15-20 minutes) at room temperature. e. Terminate the reaction by rapidly washing the cells three times with ice-cold uptake buffer.
-
Detection: a. Lyse the cells (e.g., with 0.1 N NaOH). b. Add scintillation cocktail to the lysate. c. Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification of LY2365109 hydrochloride
An In-Depth Technical Guide to the Synthesis and Purification of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and purification of this compound, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). The information presented herein is compiled from publicly available data, including patents and scientific literature, to offer a representative guide for research and development purposes.
Introduction
This compound is a research chemical with the systematic name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1] Its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2) makes it a valuable tool for studying the role of GlyT1 in the central nervous system. Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated interest in its potential therapeutic applications for neurological and psychiatric disorders.
Physicochemical and Purity Data
The following tables summarize the key physicochemical properties and purity specifications for this compound, as reported by various suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈ClNO₅ |
| Molecular Weight | 421.91 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1779796-27-8 |
Table 2: Purity and Solubility Data
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Solubility in DMSO | ≥ 31 mg/mL |
| Solubility in Ethanol | Soluble to 50 mM |
| Solubility in Water | < 0.1 mg/mL (insoluble) |
Representative Synthesis Protocol
While a specific, detailed synthesis of LY2365109 has not been published in peer-reviewed literature, a plausible synthetic route can be constructed based on general methods for analogous GlyT1 inhibitors disclosed in patents by Eli Lilly and Company. The following multi-step synthesis represents a scientifically sound approach to obtaining LY2365109.
Overview of the Synthetic Strategy
The synthesis of LY2365109 can be envisioned as a convergent process, involving the preparation of a key phenol (B47542) intermediate followed by an etherification reaction and subsequent elaboration to the final glycine derivative.
Caption: A high-level workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-bromo-2-(tert-butyl)phenol
This step involves the bromination of 2-(tert-butyl)phenol.
-
Reagents: 2-(tert-butyl)phenol, N-Bromosuccinimide (NBS), Acetonitrile (B52724).
-
Procedure: To a solution of 2-(tert-butyl)phenol in acetonitrile, N-Bromosuccinimide is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 4-bromo-2-(tert-butyl)phenol.
Step 2: Suzuki Coupling to form 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol
This step involves a palladium-catalyzed cross-coupling reaction.
-
Reagents: 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., Toluene/Ethanol/Water).
-
Procedure: A mixture of 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a toluene/ethanol/water solvent system is heated to reflux under an inert atmosphere. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol.
Step 3: Etherification with N-(2-bromoethyl)-N-methylamine hydrobromide
This step forms the ether linkage.
-
Reagents: 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol, N-(2-bromoethyl)-N-methylamine hydrobromide, a strong base (e.g., NaH), and a polar aprotic solvent (e.g., DMF).
-
Procedure: To a solution of 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol in anhydrous DMF, sodium hydride is added at 0°C. The mixture is stirred until the evolution of hydrogen ceases. N-(2-bromoethyl)-N-methylamine hydrobromide is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether intermediate.
Step 4: N-Alkylation with ethyl bromoacetate (B1195939)
This step introduces the glycine ester moiety.
-
Reagents: The product from Step 3, ethyl bromoacetate, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., acetonitrile).
-
Procedure: The crude ether from the previous step is dissolved in acetonitrile. DIPEA and ethyl bromoacetate are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude ethyl ester of LY2365109.
Step 5: Ester Hydrolysis
This step converts the ethyl ester to the carboxylic acid.
-
Reagents: The crude ethyl ester, a base (e.g., LiOH or NaOH), and a solvent mixture (e.g., THF/Water).
-
Procedure: The crude ethyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the free base of LY2365109. The solid is collected by filtration, washed with water, and dried.
Purification Protocol
High purity is essential for the biological evaluation of LY2365109. A multi-step purification process is typically employed.
Purification of the Free Base
The crude free base of LY2365109 obtained from the hydrolysis step is purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is commonly used.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
Formation and Purification of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve stability and handling.
-
Procedure: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
-
Recrystallization: The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain this compound of high purity (>98%). The purified solid is then dried under vacuum.
Signaling Pathway
LY2365109's mechanism of action is centered on the inhibition of the glycine transporter 1 (GlyT1) at the glutamatergic synapse.
Caption: Mechanism of action of LY2365109 at the glutamatergic synapse.
LY2365109 inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic terminals. This inhibition leads to an accumulation of glycine in the synapse. Glycine acts as a co-agonist at the NMDA receptor. The increased availability of synaptic glycine enhances the activation of NMDA receptors by glutamate, leading to increased calcium influx and potentiation of glutamatergic neurotransmission.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, along with its mechanism of action. The presented synthetic and purification protocols are representative and based on established chemical principles and analogous procedures found in the patent literature. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available resources. The high purity of the final compound is critical for obtaining reliable and reproducible results in biological and pharmacological studies.
References
An In-depth Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein involved in the regulation of glycine levels in the central nervous system. By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and key in vitro and in vivo experimental data. Detailed protocols for essential assays and visual representations of the relevant signaling pathways and experimental workflows are also presented to support further research and development.
Physicochemical Properties
This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1779796-27-8 |
| Molecular Formula | C₂₂H₂₇NO₅·HCl |
| Molecular Weight | 421.91 g/mol [1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Desiccate at room temperature |
Mechanism of Action
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into both neurons and glial cells.[2][3] Glycine is an essential co-agonist at the NMDA receptor, meaning that both glycine and glutamate (B1630785) must bind to the receptor for it to be fully activated.[4][5][6]
By inhibiting GlyT1, LY2365109 effectively blocks the clearance of glycine from the synapse, leading to an increase in its extracellular concentration.[7] This elevated synaptic glycine enhances the activation of NMDA receptors in the presence of glutamate.[7] This modulation of NMDA receptor activity is the primary mechanism through which LY2365109 exerts its pharmacological effects.
Biological Activity and Quantitative Data
In Vitro Activity
LY2365109 demonstrates high potency and selectivity for GlyT1 over the related glycine transporter 2 (GlyT2). The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) |
| GlyT1 | 15.8[1] |
| GlyT2 | > 30,000[1] |
In Vivo Effects
Administration of LY2365109 leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF). Furthermore, it has been shown to enhance the release of key neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions such as the striatum and prefrontal cortex. At higher doses, LY2365109 can induce significant locomotor and respiratory impairments.
Experimental Protocols
In Vitro Glycine Uptake Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of a compound against GlyT1, based on standard methodologies.
Objective: To measure the inhibitory effect of LY2365109 on the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]glycine (radiolabeled glycine)
-
Non-radiolabeled glycine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into a 24-well plate and grow to ~90% confluency.
-
Assay Preparation:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed HBSS.
-
-
Compound Incubation:
-
Add 450 µL of HBSS containing the desired concentration of LY2365109 (or vehicle control) to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Glycine Uptake Initiation:
-
Add 50 µL of a solution containing [³H]glycine and non-radiolabeled glycine to achieve a final desired concentration (e.g., 10 µM).
-
-
Uptake Termination:
-
After a 10-minute incubation at room temperature, rapidly aspirate the solution.
-
Wash the cells three times with 1 mL of ice-cold HBSS.
-
-
Cell Lysis:
-
Add 500 µL of 1% sodium dodecyl sulfate (B86663) (SDS) to each well.
-
Incubate for 30 minutes at 37°C to lyse the cells.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of glycine uptake against the log concentration of LY2365109 and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following administration of LY2365109.
Objective: To assess the effect of LY2365109 on extracellular glycine and other neurotransmitter concentrations in specific brain regions.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with appropriate detector (e.g., fluorescence or electrochemical)
-
This compound
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20-30 minutes into a fraction collector.
-
-
Drug Administration:
-
Administer LY2365109 or vehicle via the desired route (e.g., oral gavage).
-
-
Post-Dose Sample Collection:
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for glycine and other neurotransmitters of interest using an appropriate HPLC method.
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels and plotted over time to visualize the effect of the drug treatment.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the physiological and pathological processes involving glycinergic neurotransmission. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience.
References
- 1. medkoo.com [medkoo.com]
- 2. Glycine Transporter 1 Encephalopathy From Biochemical Pathway to Clinical Disease: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
The In Vivo Profile of LY2365109 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Developed by Eli Lilly and Company, this compound has been investigated for its potential therapeutic applications in central nervous system disorders, particularly those associated with hypoglutamatergic function, such as schizophrenia.[1] This technical guide provides a comprehensive overview of the available in vivo data for this compound, with a focus on its pharmacodynamic effects and mechanism of action.
Mechanism of Action: GlyT1 Inhibition
The primary mechanism of action of this compound is the selective inhibition of GlyT1. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine concentrations. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory glutamatergic neurotransmission.
By inhibiting GlyT1, this compound increases the extracellular levels of glycine in the brain. This elevation of synaptic glycine enhances NMDA receptor function, which is hypothesized to be beneficial in conditions where NMDA receptor signaling is impaired.
Mechanism of Action of this compound
In Vivo Pharmacodynamics and Efficacy
In vivo studies have demonstrated the biological activity of this compound. Administration of the compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[2] This central pharmacodynamic effect confirms the ability of LY2365109 to engage its target in the brain.
Preclinical studies have shown that LY2365109 enhances the release of key neurotransmitters, including acetylcholine (B1216132) in the striatum and dopamine (B1211576) in the prefrontal cortex. These neurochemical changes are consistent with the potentiation of NMDA receptor function.
At higher doses, LY2365109 has been observed to cause significant locomotor and respiratory impairments.[1] These adverse effects are thought to be related to excessive GlyT1 inhibition in caudal brain regions, leading to sustained high levels of extracellular glycine and subsequent activation of strychnine-sensitive glycine A receptors.[1]
The table below summarizes the key in vivo effects of this compound based on available literature.
| Parameter | Observation | Species | Citation |
| CSF Glycine Levels | Dose-dependent elevation | Rat | [2] |
| Neurotransmitter Release | Enhanced acetylcholine and dopamine release in striatum and prefrontal cortex, respectively | Not Specified | |
| Behavioral Effects | Profound locomotor and respiratory impairments at higher doses | Not Specified | [1] |
Experimental Protocols
Detailed experimental protocols for in vivo studies with this compound are not fully described in the available literature. However, a general workflow for a preclinical in vivo pharmacokinetic and pharmacodynamic study can be outlined as follows:
References
In Vitro Activity of LY2365109 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3][4] This potentiation of NMDA receptor activity is the primary mechanism by which LY2365109 exerts its effects and has led to its investigation as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its potency, selectivity, and the experimental protocols used for its characterization.
In Vitro Potency and Selectivity
This compound demonstrates high potency for the human glycine transporter 1 (hGlyT1a) and significant selectivity over the glycine transporter 2 (GlyT2). The half-maximal inhibitory concentration (IC50) for glycine uptake in cells over-expressing hGlyT1a is 15.8 nM.[1][2] In contrast, its activity against GlyT2 is negligible, with an IC50 value greater than 30,000 nM.[2][3] This high degree of selectivity is a critical attribute for a therapeutic candidate, as GlyT1 and GlyT2 have distinct roles and distributions in the central nervous system.
| Target | Parameter | Value (nM) | Reference |
| Human Glycine Transporter 1a (hGlyT1a) | IC50 | 15.8 | [1][2] |
| Glycine Transporter 2 (GlyT2) | IC50 | > 30,000 | [2][3] |
Signaling Pathway
The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake. In glutamatergic synapses, glycine acts as an essential co-agonist for the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (like glycine or D-serine) is required for the opening of the NMDA receptor's ion channel, allowing for the influx of calcium (Ca2+). This calcium influx triggers a cascade of downstream signaling events, including the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are crucial for synaptic plasticity and other neuronal functions. By increasing the synaptic concentration of glycine, LY2365109 enhances the probability of NMDA receptor activation in the presence of glutamate.
Caption: Signaling pathway of this compound.
Experimental Protocols
[³H]Glycine Uptake Assay
This functional assay is the gold standard for determining the in vitro potency of GlyT1 inhibitors. It measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the transporter.
Materials:
-
Cell Line: A stable cell line overexpressing the human GlyT1a transporter (e.g., CHO-K1/hGlyT1a).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
Radioligand: [³H]Glycine.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Fluid and Counter: For detection of radioactivity.
-
Multi-well plates: 96- or 384-well plates suitable for cell culture and scintillation counting.
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into multi-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid cellular toxicity.
-
Pre-incubation: Wash the cell monolayer with pre-warmed assay buffer and then add the different concentrations of the test compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Uptake Initiation: Initiate the glycine uptake by adding a solution of [³H]glycine (at a concentration close to its Km for GlyT1) to each well.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at room temperature or 37°C. This incubation time should be within the linear range of glycine uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution) to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine non-specific uptake by including a set of wells with a high concentration of a known potent GlyT1 inhibitor.
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Caption: Experimental workflow for the [³H]Glycine Uptake Assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the GlyT1 transporter by measuring its ability to displace a radiolabeled ligand that binds to the same site.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing GlyT1 (e.g., CHO-K1/hGlyT1a) or from brain tissue.
-
Assay Buffer: A suitable buffer for binding assays (e.g., Tris-HCl with appropriate ions).
-
Radioligand: A high-affinity radiolabeled GlyT1 ligand (e.g., [³H]Org24598).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known GlyT1 inhibitor to determine non-specific binding.
-
Filtration System: A vacuum filtration manifold and glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for the Competitive Radioligand Binding Assay.
Conclusion
This compound is a highly potent and selective inhibitor of the glycine transporter 1. Its in vitro activity is primarily characterized by its low nanomolar IC50 for GlyT1 and its significant selectivity over GlyT2. The functional consequence of this inhibition is an increase in synaptic glycine levels, leading to the potentiation of NMDA receptor-mediated signaling. The experimental protocols detailed in this guide, particularly the [³H]glycine uptake assay and competitive radioligand binding assays, are fundamental for the characterization of LY2365109 and other GlyT1 inhibitors. This in-depth understanding of its in vitro profile is essential for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity | Journal of Neuroscience [jneurosci.org]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a potent E-selectin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its development, spearheaded by Eli Lilly & Co., has been a subject of significant interest within the neuroscience community. By modulating glycinergic neurotransmission, LY2365109 has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and epilepsy. This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.
Introduction
Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem. It also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission. The synaptic concentration of glycine is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. GlyT1, predominantly found in glial cells in the forebrain, is a critical regulator of glycine levels at glutamatergic synapses. Inhibition of GlyT1 has emerged as a promising therapeutic strategy to enhance NMDA receptor function by increasing the availability of the co-agonist glycine. This potentiation of NMDA receptor activity is hypothesized to be beneficial in conditions associated with hypoglutamatergic function, such as the negative and cognitive symptoms of schizophrenia.[1]
This compound was developed by Eli Lilly & Co. as a potent and selective inhibitor of GlyT1.[2] Its chemical name is N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. This document details the scientific journey of LY2365109, from its initial discovery to its characterization in various preclinical models.
Discovery and History
Details regarding the specific initial discovery and synthesis of this compound by Eli Lilly and Company are not extensively detailed in publicly available literature. However, its development was part of a broader research effort by pharmaceutical companies to identify and optimize selective GlyT1 inhibitors for the treatment of CNS disorders. The compound was first comprehensively profiled in a 2008 publication in Neuropharmacology by Perry et al., which established its potent and selective GlyT1 inhibitory activity.[3]
Subsequent research further explored its pharmacological profile and therapeutic potential. A notable study by Shen et al. in 2015 investigated its utility as a novel treatment for epilepsy, highlighting the expanding interest in the applications of GlyT1 inhibitors beyond schizophrenia.[4] While the clinical development status of this compound remains largely undisclosed in the public domain, its value as a research tool to probe the function of the glycinergic system is well-established.
Mechanism of Action
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[5] By blocking the reuptake of glycine from the synaptic cleft into glial cells, LY2365109 increases the extracellular concentration of glycine. This elevation of synaptic glycine enhances the activation of NMDA receptors, for which glycine serves as an essential co-agonist. The potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which LY2365109 is thought to exert its therapeutic effects in CNS disorders characterized by glutamatergic hypofunction.
Signaling pathway of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (GlyT1) | 15.8 nM | CHO cells over-expressing hGlyT1a | [5] |
| IC50 (GlyT2) | > 30,000 nM | - | [6] |
Table 2: In Vivo Efficacy in Rats (Oral Administration)
| Dose (mg/kg) | Glycine Increase in CSF (fold change) | Time Point | Reference |
| 10 | 3-fold | - | [2] |
Table 3: In Vivo Efficacy in Mice
| Study | Endpoint | Effect of LY2365109 | Reference |
| TLE Model | Chronic Seizures | Robustly suppressed | [2] |
| - | Seizure Threshold | Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Glycine Transporter (GlyT1) Uptake Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds on GlyT1.
Workflow for a typical GlyT1 uptake assay.
Materials:
-
CHO cells stably expressing human GlyT1a
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
[3H]-glycine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed CHO-hGlyT1a cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Glycine Uptake: Add [3H]-glycine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 20 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) by non-linear regression analysis.
In Vivo Microdialysis for Glycine Measurement in Rats
This protocol describes a general method for measuring extracellular glycine levels in the brain of freely moving rats.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Recovery: Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound orally (p.o.) or via another desired route.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization or LC-MS/MS.
-
Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels.
Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice
This protocol outlines a common method for assessing the anticonvulsant effects of a compound.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
Pentylenetetrazol (PTZ) solution
-
Syringe pump for intravenous infusion
-
This compound
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental room.
-
Drug Administration: Administer this compound or vehicle to different groups of mice at a specified time before the PTZ challenge.
-
PTZ Infusion: Infuse a solution of PTZ into a tail vein at a constant rate.
-
Observation: Observe the mice for the onset of different seizure endpoints (e.g., myoclonic jerk, clonic seizure, tonic hindlimb extension).
-
Threshold Determination: Record the time or the amount of PTZ infused until the appearance of each seizure endpoint. The seizure threshold is calculated based on this data.
-
Data Analysis: Compare the seizure thresholds between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect of LY2365109.
Conclusion
This compound is a valuable pharmacological tool that has contributed significantly to our understanding of the role of GlyT1 in the central nervous system. As a potent and selective GlyT1 inhibitor, it has demonstrated clear preclinical efficacy in models relevant to schizophrenia and epilepsy. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. While its clinical development trajectory is not fully known, the preclinical profile of LY2365109 underscores the therapeutic potential of GlyT1 inhibition for a range of neurological and psychiatric disorders. Further research may yet unlock the full clinical utility of this and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabonomic analysis of cerebrospinal fluid in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols: LY2365109 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, for in vitro cell culture experiments.
Product Information
This compound is a valuable research tool for studying the role of glycine transport and its effects on neuronal signaling pathways.[1][2][3] It functions as a selective inhibitor of GlyT1, with a reported IC50 value of 15.8 nM for glycine uptake in cells expressing human GlyT1a.[1][3][4] Its selectivity for GlyT1 over GlyT2 is significant, with an IC50 for GlyT2 being greater than 30,000 nM.[2][3]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 421.91 g/mol | [1][2] |
| Molecular Formula | C₂₂H₂₇NO₅·HCl | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | White to off-white solid | [4] |
| IC₅₀ (hGlyT1a) | 15.8 nM | [1][3][4] |
| IC₅₀ (GlyT2) | >30,000 nM | [2][3] |
| Max Solubility (DMSO) | 100 mM (42.19 mg/mL) | [2] |
| Max Solubility (Ethanol) | 50 mM (21.1 mg/mL) | [2] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
Experimental Protocols
Preparation of a Concentrated Stock Solution
To minimize the effects of the solvent on cell viability, it is crucial to prepare a concentrated stock solution that can be diluted significantly into the cell culture medium. Given its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Determine the required concentration: Based on the desired final concentration in your cell culture experiments, calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mM or 100 mM). Use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Weigh the compound: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5] The solid powder form is stable for at least four years when stored at -20°C.[6]
Preparation of Working Solutions for Cell Culture
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): It is recommended to perform a serial dilution of the concentrated stock solution in pre-warmed cell culture medium to achieve the desired final concentration. This helps to ensure a homogenous distribution of the compound and minimizes the risk of precipitation.
-
Final Dilution: Add the appropriate volume of the stock or serially diluted solution to your cell culture plates containing pre-warmed medium. Ensure the final concentration of DMSO is non-toxic to your specific cell line (typically ≤ 0.1%).
-
Mixing: Gently mix the contents of the well or plate to ensure even distribution of the compound.
-
Incubation: Proceed with your planned experimental incubation period.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing and using this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Studies with LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synaptic cleft. This enhancement of glycinergic neurotransmission potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist. This mechanism of action makes this compound a valuable tool for in vivo research in several areas of neuroscience, particularly in studies related to neuropsychiatric disorders and epilepsy.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, including recommended dosages, administration routes, and experimental procedures.
Data Presentation
In Vivo Efficacy and Dosage Summary
The following table summarizes the reported in vivo dosages and effects of this compound in various animal models.
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Male Sprague-Dawley Rats (250-300 g) | Oral (p.o.) | 0.3 - 30 mg/kg | Dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. | [1] |
| Mice | Not specified | 30 mg/kg | Increased seizure threshold in a maximal electroshock-induced seizure model. | [2] |
| Rats | Not specified | 10 mg/kg | Prevention of maximal electroshock-induced acute seizures.[2] | [2] |
| Rats | Not specified | >10 mg/kg | Locomotor hyperactivity, impaired gait, compulsive walking, and labored breathing.[2] | [2] |
Note: Higher doses of this compound have been associated with significant locomotor and respiratory impairments.[3][4]
Solubility Information
| Solvent | Maximum Concentration |
| DMSO | ≥ 31 mg/mL (73.48 mM) |
| Ethanol | 50 mM |
Note: this compound is sparingly soluble in water.[1]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the GlyT1 transporter, which leads to an increase in synaptic glycine and subsequent enhancement of NMDA receptor activity.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a vehicle solution for oral or intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.
-
-
Vehicle Formulation:
-
The recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare 1 mL of the final formulation, follow these steps in a sterile microcentrifuge tube:
-
Add 100 µL of the DMSO stock solution (e.g., 25 mg/mL for a final dose of 2.5 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution extensively to ensure it is clear and uniformly mixed.
-
-
-
Solubilization Assistance (if necessary):
-
If precipitation or phase separation occurs, gently warm the solution and/or use a sonicator to aid in dissolution.[1]
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the DMSO stock solution, store at -20°C or -80°C.[1]
-
Protocol 2: Oral Administration in Rats for CSF Glycine Level Assessment
This protocol is adapted from studies evaluating the effect of this compound on central glycine levels.[1]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.
-
Fast the animals overnight prior to dosing, with free access to water.
-
Prepare the this compound formulation as described in Protocol 1 at the desired concentrations (e.g., for doses of 0.3, 1, 5, 10, and 30 mg/kg).
-
Administer the solution orally (p.o.) using a gavage needle. The volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
At a predetermined time point post-administration (e.g., 1 hour), collect cerebrospinal fluid (CSF) for glycine analysis.[1]
-
Analyze CSF glycine levels using a suitable analytical method such as high-performance liquid chromatography (HPLC).
Protocol 3: Intraperitoneal Administration in Mice for Seizure Threshold Assessment (Maximal Electroshock Seizure Model)
This protocol outlines a general procedure for assessing the anticonvulsant effects of this compound using the maximal electroshock (MES) seizure model.
Animals:
-
Adult male mice (e.g., CD-1 or C57BL/6, 20-25 g)
Procedure:
-
Acclimatize animals to the housing conditions for at least 3-5 days.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg).[2] The injection volume should not exceed 10 mL/kg.
-
The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
At the time of predicted peak effect (to be determined in pilot studies, but typically 30-60 minutes post-i.p. injection), induce seizures using a corneal electroshock device.
-
Apply a topical anesthetic to the eyes before placing the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.
-
Record the number of animals protected in each treatment group.
Experimental Workflow
References
Application Notes and Protocols for the Preparation of LY2365109 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a valuable research tool for studying the GlyT1 transporter's role in various physiological and pathological processes.[1][2][3][4][5] It functions by blocking the reuptake of glycine, thereby increasing its extracellular concentration.[3][5][6] This mechanism makes it a subject of interest in neuroscience research, particularly in studies related to neurotransmission and conditions like epilepsy.[7][8] Accurate preparation of stock solutions is the first critical step in any experiment involving this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value |
| Molecular Weight | 421.91 g/mol [1][2][4][7] |
| Formula | C₂₂H₂₇NO₅·HCl[1][4] |
| Appearance | White to off-white solid[7] |
| Purity | ≥98%[1][4] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM[1][4] (≥ 31 mg/mL[3][7]) | Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[7] |
| Ethanol | 50 mM[1][4] | --- |
| Water | < 0.1 mg/mL (Insoluble)[7] | Not a recommended solvent for primary stock solutions. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.93 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.93 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline)[7] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.93 mM) | 10% DMSO, 90% Corn Oil[7] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound powder
-
High-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal protective equipment (lab coat, gloves, safety glasses)
4.2. Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 421.91 g/mol x 1000 mg/g = 42.19 mg
-
-
Weigh the compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh out 42.19 mg of this compound into the vial.
-
-
Dissolve the compound:
-
Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]
-
-
Storage:
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in preparing the stock solution and the mechanism of action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. LY-2365109 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols: LY2365109 Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels. By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which in turn enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist. This mechanism has positioned this compound as a valuable tool in neuroscience research, particularly for investigating conditions associated with hypoglutamatergic function, such as schizophrenia, and for exploring novel treatments for disorders like epilepsy.[4][5][6][7]
Mechanism of Action
This compound selectively binds to GlyT1, blocking the reuptake of glycine into presynaptic neurons and surrounding glial cells. This leads to an accumulation of glycine in the synapse. Elevated synaptic glycine enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. The potentiation of NMDA receptor activity can help to normalize glutamatergic signaling in disease states. Furthermore, LY2365109 has been shown to enhance the release of other neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in brain regions like the striatum and prefrontal cortex.[2]
Key Applications in Neuroscience
-
Schizophrenia Research: Given the glutamate hypothesis of schizophrenia, which posits that a deficit in NMDA receptor function contributes to the symptoms, GlyT1 inhibitors like LY2365109 are investigated to enhance NMDA receptor signaling and potentially alleviate cognitive and negative symptoms.[6][7]
-
Epilepsy and Seizure Control: Research has demonstrated that LY2365109 can increase seizure thresholds.[5] GlyT1 is overexpressed in the epileptic brain, making it a therapeutic target. By modulating glycine levels, LY2365109 may help to suppress chronic seizures, presenting a novel anti-ictogenic strategy.[4][7]
-
Neurotransmitter System Modulation: Studies have shown that LY2365109 potentiates NMDA-induced increases in neurotransmitter levels, including dopamine and acetylcholine, in the prefrontal cortex and striatum.[2][3][6] This makes it a useful tool for studying the interplay between glutamatergic, dopaminergic, and cholinergic systems.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biological Activity of this compound
| Target | Action | IC50 Value | Species |
| GlyT1 | Inhibitor | 15.8 nM | Human |
| GlyT2 | Inhibitor | > 30,000 nM | Not Specified |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: Physicochemical Properties and Solubility
| Property | Value |
| Molecular Weight | 421.91 g/mol |
| Formula | C₂₂H₂₈ClNO₅ |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | |
| DMSO | ≥ 31 mg/mL (≥ 73.48 mM) |
| Ethanol | 21.1 mg/mL (50 mM) |
| Water | < 0.1 mg/mL (Insoluble) |
Data sourced from multiple suppliers.[1][2]
Table 3: In Vivo Efficacy: Effect on CSF Glycine Levels in Rats
| Oral Dose (mg/kg) | Result | Animal Model |
| 0.3 - 30 | Dose-dependent elevation in CSF glycine levels | Male Sprague-Dawley rats |
Data from Perry KW et al. (2008).[1]
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Inhibition Assay
This protocol is designed to measure the inhibitory potency of this compound on GlyT1 expressed in a cellular system.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GlyT1a (hGlyT1a) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 96-well plates and grow to 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final concentrations ranging from 1 pM to 10 µM.
-
-
Glycine Uptake Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]-glycine (as a tracer) and unlabeled glycine to a final concentration of 10 µM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Evaluation of CSF Glycine Levels in Rodents
This protocol describes how to assess the effect of orally administered this compound on glycine concentrations in the cerebrospinal fluid (CSF) of rats.
-
Animals:
-
Use male Sprague-Dawley rats (250-300 g).[1]
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for at least one week of acclimatization before the experiment.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Group the animals and administer the compound or vehicle via oral gavage (p.o.) at doses ranging from 0.3 to 30 mg/kg.[1]
-
-
CSF Collection:
-
One hour after administration, anesthetize the rats (e.g., with isoflurane).[1]
-
Place the rat in a stereotaxic frame and make a midline incision on the neck to expose the cisterna magna.
-
Carefully puncture the membrane of the cisterna magna with a fine glass capillary or a needle and collect approximately 100-150 µL of CSF.
-
Immediately freeze the samples on dry ice and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of glycine in the CSF samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the glycine levels in the drug-treated groups to the vehicle-treated control group to determine the dose-dependent effect of this compound.
-
Potential Limitations and Adverse Effects
While a valuable research tool, it is important to note that high doses of LY2365109 can lead to significant adverse effects, including locomotor and respiratory impairments.[2] These effects are thought to result from excessive GlyT1 inhibition in caudal brain areas like the brain stem and cerebellum, leading to the activation of inhibitory strychnine-sensitive glycine A receptors.[6] Researchers should carefully consider dose-selection to separate the desired effects on cortical NMDA receptor function from potential off-target effects in other brain regions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. LY-2365109 - Wikipedia [en.wikipedia.org]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for LY2365109 Hydrochloride in Glycine Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and influencing neurotransmission.[4] By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[4] This mechanism of action makes this compound a valuable research tool for studying the role of glycine transport in various physiological and pathological processes, including neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo studies of glycine transport.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GlyT1) | 15.8 nM | Cells over-expressing human GlyT1a | [1][3] |
| IC50 (GlyT2) | > 30,000 nM | Cells over-expressing human GlyT2 | [1][2] |
In Vivo Effects of this compound in Rodents
| Study Type | Species | Dose | Effect | Reference |
| Microdialysis | Rat | 10 mg/kg, p.o. | ~2-fold increase in striatal glycine | [5] |
| Cerebrospinal Fluid (CSF) Analysis | Rat | 10 mg/kg, p.o. | ~3-fold increase in CSF glycine | [5] |
| Maximal Electroshock Seizure (MES) Test | Mouse | 30 mg/kg, i.p. | 100% protection from tonic hindlimb extension | [6] |
| Pentylenetetrazol (PTZ) Seizure Threshold | Mouse | 10 mg/kg, i.p. | Significant increase in seizure threshold | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action at the synapse.
Caption: Workflow for in vitro glycine uptake assay.
Caption: Workflow for in vivo MES seizure test.
Experimental Protocols
Protocol 1: In Vitro [¹⁴C]Glycine Uptake Assay in Rat Brain Membranes
This protocol is adapted from a method for measuring [¹⁴C]glycine uptake in rat brain membrane preparations.[7]
1. Materials and Reagents:
-
Rat brain tissue
-
Homogenization Buffer (HB)
-
[¹⁴C]glycine
-
This compound
-
SSR504734 (for determining non-specific uptake)
-
Whatman GF/B glass filters
-
Scintillation fluid
-
Protein assay kit
2. Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at a high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh HB and determine the protein concentration.
3. Glycine Uptake Assay: a. Prepare serial dilutions of this compound in HB. b. In a 96-well plate, add 200 µL of the rat brain membrane suspension to each well. c. Add the desired concentration of this compound or vehicle to the wells. d. To determine non-specific uptake, add a saturating concentration of a known GlyT1 inhibitor like SSR504734 (e.g., 30 µM) to a set of wells.[7] e. Pre-incubate the plate for 15 minutes at 37°C. f. Initiate the uptake reaction by adding 10 µM [¹⁴C]glycine to each well.[7] g. Incubate for 15 minutes at 37°C.[7] h. Terminate the reaction by rapid vacuum filtration onto Whatman GF/B glass filters, followed by washing with ice-cold HB. i. Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.
4. Data Analysis: a. Subtract the non-specific uptake from all other readings to get the specific uptake. b. Calculate the percentage inhibition of specific [¹⁴C]glycine uptake for each concentration of this compound. c. Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Microdialysis for Glycine Measurement in the Rat Brain
This protocol provides a general framework for in vivo microdialysis in rodents.
1. Materials and Reagents:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence detection)
2. Surgical Procedure: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). c. Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
3. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples for a defined period (e.g., 1-2 hours). d. Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.[5] e. Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration. f. Analyze the glycine concentration in the dialysate samples using a suitable analytical method.
4. Data Analysis: a. Express the glycine concentrations as a percentage of the baseline levels. b. Compare the changes in extracellular glycine levels between the this compound-treated and vehicle-treated groups.
Protocol 3: Maximal Electroshock Seizure (MES) Test in Mice
This protocol is based on established methods for the MES test.[6][8]
1. Materials and Reagents:
-
Adult male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution
-
0.9% saline solution
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)[6]
2. Experimental Procedure: a. Weigh the mice and randomly assign them to treatment groups. b. Administer this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle.[6] c. After a 30-minute pre-treatment time, anesthetize the corneas of each mouse with a drop of 0.5% tetracaine hydrochloride.[6][8] d. Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[8] e. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8] f. Immediately observe the mouse for the presence or absence of a tonic hindlimb extension, which is characterized by the rigid extension of the hindlimbs. g. An animal is considered protected if the tonic hindlimb extension is abolished.[8]
3. Data Analysis: a. For each treatment group, calculate the percentage of animals protected from the tonic hindlimb extension. b. Determine the median effective dose (ED50) of this compound by performing a dose-response analysis.
Protocol 4: Rodent Pharmacokinetic Study
This protocol provides a general outline for a pharmacokinetic study in rodents.
1. Materials and Reagents:
-
Adult male rats or mice
-
This compound
-
Appropriate vehicle for the chosen route of administration (e.g., oral, intravenous)
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Anticoagulant (e.g., heparin, EDTA)
-
Centrifuge
-
Analytical system for quantifying this compound in plasma (e.g., LC-MS/MS)
2. Experimental Procedure: a. Fast the animals overnight before dosing. b. Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection). c. Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. d. Process the blood samples by centrifugation to obtain plasma. e. Store the plasma samples at -80°C until analysis. f. Quantify the concentration of this compound in the plasma samples using a validated analytical method.
3. Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Use pharmacokinetic software to calculate key parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for Testing LY2365109 Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor. The protocols detailed below are intended for preclinical research in the fields of epilepsy and schizophrenia, two key therapeutic areas for GlyT1 inhibitors.
Introduction to this compound
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to an increase in extracellular glycine concentrations.[4] This elevation of synaptic glycine enhances the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as an obligatory co-agonist.[4] The potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which this compound is thought to exert its therapeutic effects in central nervous system disorders.[4]
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of glutamatergic neurotransmission through the enhancement of NMDA receptor activity.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for the Administration of LY2365109 Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, in rodent models. The information herein is intended to guide researchers in the proper handling and administration of this compound for preclinical studies.
This compound has been investigated for its potential as an anticonvulsant and its role in modulating neurotransmitter levels in the central nervous system.[1][2] Accurate and consistent administration is critical for obtaining reliable and reproducible experimental data. This document outlines protocols for oral administration, for which specific data exists, and provides generalized protocols for intraperitoneal, intravenous, and subcutaneous routes based on established best practices for rodent research.
Data Presentation
The following table summarizes quantitative data from a study involving the oral administration of this compound to rats.
| Administration Route | Species | Dosage Range (mg/kg) | Primary Outcome | Reference |
| Oral (p.o.) | Rat (Male Sprague-Dawley) | 0.3 - 30 | Dose-dependent elevation in cerebrospinal fluid (CSF) glycine levels 1 hour post-dosing. | [3] |
Experimental Protocols
I. Oral Administration (p.o.)
This protocol is based on a published study using this compound in rats.[3]
A. Materials:
-
This compound
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Oral gavage needles (flexible feeding tubes, 18-22 gauge, are recommended)[4]
-
Appropriately sized syringes
-
Vortex mixer
-
Analytical balance
B. Vehicle Preparation (Example): [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL final dosing solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and vortex until a homogenous solution is achieved. Note: The final concentrations of the vehicle components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Adjustments may be necessary based on the desired final concentration of this compound.
C. Dosing Procedure:
-
Accurately weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rodent. For rats, this may require two individuals.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
II. Intraperitoneal Injection (i.p.)
This is a generalized protocol for the intraperitoneal administration of a research compound like this compound in rodents.
A. Materials:
-
Prepared sterile solution of this compound
-
Sterile syringes and needles (23-27 gauge for rats, 25-27 gauge for mice)[5]
-
70% ethanol (B145695) or other appropriate disinfectant
B. Dosing Procedure:
-
Properly restrain the rodent, turning it to expose the abdomen. Tilting the head downwards can help shift the abdominal organs.[6]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Cleanse the injection site with a disinfectant.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[5]
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.[6]
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse effects.
III. Intravenous Injection (i.v.)
This is a generalized protocol for the intravenous administration of a research compound in rodents, typically via the lateral tail vein.
A. Materials:
-
Prepared sterile, isotonic solution of this compound
-
Sterile syringes and needles (25 gauge or smaller for rats, 27 gauge or smaller for mice)[7]
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
Rodent restrainer
B. Dosing Procedure:
-
Place the rodent in a restrainer, leaving the tail accessible.
-
Warm the tail to induce vasodilation and make the lateral tail veins more visible.
-
Disinfect the injection site on the tail.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Confirm proper placement by observing a small amount of blood entering the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein, and should be removed and reinserted.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
IV. Subcutaneous Injection (s.c.)
This is a generalized protocol for the subcutaneous administration of a research compound in rodents.
A. Materials:
-
Prepared sterile, isotonic solution of this compound
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)[8]
-
70% ethanol or other appropriate disinfectant
B. Dosing Procedure:
-
Manually restrain the rodent.
-
Lift a fold of skin in the interscapular region (back of the neck) to form a "tent".[7]
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the animal's body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
Visualizations
Caption: Workflow for oral administration of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. LY-2365109 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Precipitation of LY2365109 Hydrochloride in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing LY2365109 hydrochloride, maintaining its solubility in aqueous buffers is critical for experimental success. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address and prevent precipitation issues.
Troubleshooting Guide: Step-by-Step Resolution of this compound Precipitation
Encountering precipitation of this compound can compromise experimental results. This troubleshooting guide offers a systematic approach to diagnose and resolve solubility challenges.
Logical Flow for Troubleshooting Precipitation
Troubleshooting inconsistent results with LY2365109 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Question 1: My this compound solution appears to have precipitated. What should I do?
Answer: Precipitation of this compound can occur, particularly in aqueous solutions or after freeze-thaw cycles. If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] To prevent precipitation, it is recommended to prepare fresh solutions for each experiment, especially for in vivo studies.[1] Aliquoting stock solutions can also help avoid repeated freeze-thaw cycles that may reduce solubility and activity.[1]
Question 2: I am observing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Solubility Issues: Ensure that the compound is fully dissolved in your culture medium. This compound has poor solubility in water.[1] Using a stock solution in DMSO is common, but ensure the final DMSO concentration in your assay is low and consistent across all wells, as high concentrations can be toxic to cells.
-
Compound Stability: this compound solutions have limited stability. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
-
Cell Line Variability: The expression levels of the glycine (B1666218) transporter 1 (GlyT1) can vary between different cell lines, which will impact the observed potency of the inhibitor.
-
Assay Conditions: Factors such as incubation time, cell density, and the concentration of glycine in the medium can all influence the outcome of the experiment. Standardize these parameters across all experiments to ensure reproducibility.
Question 3: I am seeing unexpected off-target effects in my experiments. Is this a known issue?
Answer: While this compound is a highly selective inhibitor for GlyT1 over GlyT2, all small molecule inhibitors have the potential for off-target effects, which can be a common reason for unexpected experimental outcomes.[3][4][5][6] At higher concentrations, LY2365109 has been observed to cause profound locomotor and respiratory impairments. These effects are thought to be due to high levels of glycine in caudal brain areas activating inhibitory strychnine-sensitive glycine A receptors.[7] It is crucial to perform dose-response experiments to identify a concentration that is effective on-target with minimal off-target effects.
Question 4: What is the best way to prepare this compound for in vivo studies?
Answer: The preparation of this compound for in vivo administration depends on the route of administration. Here are some suggested formulations:
-
Oral Administration (p.o.): A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option includes 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% corn oil.[1] It is recommended to prepare these solutions fresh on the day of the experiment.[1]
Always ensure the final solution is clear and free of precipitates before administration.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity
| Target | IC50 (nM) |
| hGlyT1a | 15.8[1][3] |
| GlyT2 | > 30,000[3] |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ≥ 31 mg/mL (73.48 mM)[1], Soluble to 100 mM |
| Ethanol | Soluble to 50 mM |
| Water | < 0.1 mg/mL (insoluble)[1] |
Table 3: In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.93 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.93 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.93 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 421.91 g/mol ).[1]
-
Dissolving: Add the appropriate volume of newly opened, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.22 mg of the compound in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Glycine Uptake Assay
-
Cell Culture: Plate cells expressing GlyT1 (e.g., hGlyT1a over-expressing cell line) in a suitable plate format and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Pre-incubate the cells with the diluted this compound or vehicle control for a specified period (e.g., 15-30 minutes) at the desired temperature.
-
Glycine Uptake: Initiate the uptake reaction by adding a solution containing radiolabeled glycine (e.g., [³H]glycine) to each well.
-
Incubation: Incubate for a defined period to allow for glycine uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radiolabeled glycine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY2365109 Hydrochloride for Neuronal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2365109 hydrochloride in neuronal assays. The information is designed to assist in the effective application and concentration optimization of this potent and selective GlyT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, so elevated glycine levels potentiate NMDA receptor activity, enhancing glutamatergic neurotransmission.[4][5]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][2][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration for my neuronal assay?
A4: A good starting point for concentration optimization is to test a range around the IC50 value. A broad range from 10 nM to 1 µM is recommended for initial experiments. For example, another GlyT1 inhibitor, ALX5407, has been used at 0.5 µM in brain slice recordings to enhance NMDA receptor currents.[5] A dose-response experiment is crucial to determine the optimal concentration for your specific neuronal cell type and assay.
Q5: What are potential off-target effects to be aware of?
A5: While LY2365109 is a selective GlyT1 inhibitor, high concentrations may lead to off-target effects. At higher doses in vivo, it has been shown to cause motor and respiratory impairments. In vitro, excessively high concentrations could potentially affect other transporters or receptors. It is important to establish a concentration that provides the desired effect without inducing cellular stress or toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound in culture medium. | - The final concentration of the compound is too high and exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before adding it to the medium.- If possible, slightly increase the final DMSO concentration, ensuring it remains below toxic levels for your neurons. |
| No observable effect on neuronal activity. | - The concentration of this compound is too low.- The incubation time is too short.- The health of the neuronal culture is suboptimal. | - Increase the concentration of the compound in a stepwise manner.- Increase the incubation time.- Verify the health and viability of your neuronal cultures using a standard assay (e.g., Trypan Blue). |
| High levels of neuronal death or signs of cytotoxicity. | - The concentration of this compound is too high.- The final DMSO concentration is toxic to the neurons.- The compound itself is causing off-target cytotoxic effects at the tested concentration. | - Perform a dose-response curve to determine the EC50 for the desired effect and an IC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window.- Prepare a vehicle control with the same final DMSO concentration to rule out solvent toxicity.- Reduce the incubation time with the compound. |
| Inconsistent results between experiments. | - Variability in neuronal culture health and density.- Inconsistent preparation of the compound working solutions.- Freeze-thaw cycles of the stock solution. | - Standardize your neuronal culture protocol to ensure consistent cell density and health.- Prepare fresh working solutions for each experiment from a validated stock solution.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm the vial of this compound to room temperature.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of the compound (MW: 421.91 g/mol ), add 237 µL of DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile neuronal culture medium to the desired final concentrations.
-
For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution of the 10 mM stock solution.
-
Ensure the final DMSO concentration in the culture medium is not cytotoxic (typically ≤ 0.1%).
-
Protocol 2: Dose-Response and Cytotoxicity Assessment in Primary Neurons
-
Cell Plating:
-
Plate primary neurons (e.g., cortical or hippocampal neurons) in a 96-well plate at an appropriate density.
-
Culture the neurons for at least 7 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in neuronal culture medium, ranging from, for example, 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (MTT Assay):
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Data Analysis:
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve for cytotoxicity and determine the IC50 for toxicity.
-
Visualizations
Caption: Signaling pathway of this compound.
References
Technical Support Center: LY2365109 Hydrochloride Experiments
Welcome to the technical support center for researchers utilizing LY2365109 hydrochloride. This resource is designed to provide guidance on potential high-dose toxicity, offer troubleshooting for common experimental issues, and supply detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter when working with high doses of this compound.
Q1: What are the known toxic effects of this compound at high doses?
A1: Preclinical studies have indicated that high doses of this compound can lead to significant adverse effects, primarily impacting the central nervous system. The most commonly reported toxicities are:
-
Locomotor Impairments: High doses have been associated with both stimulatory and inhibitory effects on motor performance. This can manifest as compulsive walking or obstinate progression, as well as general motor impairment.[1]
-
Respiratory Depression: A critical concern at high doses is impaired respiration, which can be severe.[1]
Q2: What is the proposed mechanism for these toxic effects?
A2: The toxicity of high-dose this compound is believed to be an extension of its primary pharmacological action. As a potent Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, it increases extracellular glycine levels in the brain. At excessive concentrations, particularly in caudal brain regions like the brainstem and cerebellum where GlyT1 is highly expressed, this surplus of glycine can lead to over-activation of strychnine-sensitive glycine A receptors. The activation of these inhibitory receptors is thought to mediate the observed motor and respiratory depression.
Q3: At what specific doses do these toxic effects occur?
A3: Currently, publicly available literature does not specify the precise dose-response relationship for the toxic effects of this compound. Studies have reported these adverse events at "higher doses" used in preclinical models, but specific mg/kg values for the onset of locomotor or respiratory impairment are not well-documented. Researchers should perform dose-range finding studies in their specific animal model to determine the maximum tolerated dose (MTD) and the doses at which these toxicities appear.
Q4: I am observing unexpected variability in my in vivo experiments. What could be the cause?
A4: Variability in in vivo studies can arise from several factors:
-
Animal Handling and Stress: Ensure all animals are handled consistently and habituated to the experimental procedures and environment to minimize stress-induced behavioral changes.
-
Drug Formulation and Administration: Confirm the complete solubilization and stability of this compound in your vehicle. Inconsistent administration (e.g., variable injection volumes or sites) can lead to differing drug exposures.
-
Circadian Rhythm: The time of day can influence rodent behavior and drug metabolism. Conduct experiments at the same time each day to minimize this variability.
Q5: How can I differentiate between sedation and locomotor impairment in my behavioral assays?
A5: This is a crucial distinction. An open field test can help differentiate these effects. A sedated animal will show a general decrease in all movements (distance traveled, rearing, etc.). An animal with locomotor impairment might show a normal or even increased amount of movement (e.g., circling or stereotyped movements) but with an abnormal gait or lack of coordination. More specific tests like the rotarod or beam walking tests can provide quantitative data on motor coordination.
Experimental Protocols and Methodologies
Below are detailed protocols for assessing the potential toxic effects of this compound.
Assessment of Locomotor Activity (Open Field Test)
This test is used to evaluate general locomotor activity and anxiety-like behavior.
Objective: To quantify changes in spontaneous motor activity following administration of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software.
-
This compound solution and vehicle control.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the predetermined doses of this compound or vehicle to the animals.
-
At a specified time post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (typically 5-15 minutes).
-
Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Analyze the video recordings using the tracking software to quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearings.
-
Velocity.
-
Assessment of Respiratory Function (Whole-Body Plethysmography)
This non-invasive method is used to monitor respiratory parameters in conscious, unrestrained animals.
Objective: To measure dose-dependent changes in respiratory function after administration of this compound.
Materials:
-
Whole-body plethysmography (WBP) system with chambers appropriate for the animal model (mouse or rat).
-
Data acquisition and analysis software.
-
This compound solution and vehicle control.
Procedure:
-
Calibrate the WBP system according to the manufacturer's instructions.
-
Habituate the animals to the plethysmography chambers for a sufficient period (e.g., 15-30 minutes for several days leading up to the experiment) to reduce stress-induced respiratory changes.
-
On the day of the experiment, place the animal in the chamber and allow for a baseline recording period until the respiratory parameters stabilize.
-
Administer the predetermined doses of this compound or vehicle.
-
Place the animal back into the chamber and record respiratory function continuously for a defined period.
-
The software will analyze the pressure changes in the chamber to calculate key respiratory parameters, including:
-
Respiratory rate (breaths per minute).
-
Tidal volume (the volume of air moved in and out of the lungs with each breath).
-
Minute ventilation (the total volume of air inhaled and exhaled per minute).
-
Data Presentation
Table 1: Potential Dose-Dependent Toxicological Profile of this compound
| Dose Range | Expected Outcome on Locomotor Activity | Expected Outcome on Respiratory Function | Notes |
| Low (Therapeutic) | No significant effect or slight increase in exploratory behavior. | No significant effect. | Doses in this range are typically used to investigate the therapeutic potential of the compound. |
| Moderate | Potential for biphasic effects: initial hyperactivity followed by hypoactivity. Possible onset of stereotypic behaviors. | Mild to moderate decrease in respiratory rate. | Researchers should carefully observe for any signs of motor impairment. |
| High | Significant motor impairment, compulsive walking, ataxia, or profound hypoactivity. | Significant respiratory depression, characterized by a marked decrease in respiratory rate and tidal volume. | Doses in this range are likely to be above the maximum tolerated dose and may lead to severe adverse events. |
Note: The specific doses for each range (Low, Moderate, High) must be determined by the researcher through careful dose-escalation studies in their chosen animal model and experimental paradigm.
Visualizations
Caption: Proposed mechanism of this compound high-dose toxicity.
Caption: General workflow for assessing in vivo toxicity of LY2365109.
References
Overcoming poor solubility of LY2365109 hydrochloride in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of LY2365109 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][2] Its primary application is in neuroscience research, particularly in studies related to glutamatergic neurotransmission.[3] Due to its chemical structure, it is highly hydrophobic, leading to solubility challenges in aqueous media.
Summary of Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 421.91 g/mol | [4] |
| Molecular Formula | C₂₂H₂₈ClNO₅ | [4] |
| CAS Number | 1779796-27-8 | [4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) |
| Target | Glycine Transporter 1 (GlyT1) |[2] |
Q2: My this compound is not dissolving in aqueous buffers. Why is this happening?
A2: The poor aqueous solubility of this compound is a known issue. One supplier notes its solubility in water is less than 0.1 mg/mL.[2] This is attributed to the compound's lipophilic (hydrophobic) nature. Furthermore, as a hydrochloride salt, its solubility can be suppressed in acidic solutions (like gastric fluid) due to the "common ion effect," where an excess of chloride ions in the solvent can shift the equilibrium away from dissolution.[5][6]
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A3: Several effective strategies can be employed to enhance the solubility of poorly water-soluble drugs. For this compound, the most practical approaches for a research setting include:
-
Use of Co-solvents: Blending water with miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[7][8]
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Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility.[9][10][11]
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pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.[12][13] However, for hydrochloride salts, this must be managed carefully to avoid the common ion effect.[14]
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Nanoparticle Formulations: Advanced methods like creating nanoparticles can improve solubility and dissolution rates by increasing the surface area of the drug.[15][16]
Below is a decision workflow to help select an appropriate solubilization strategy.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing locomotor and respiratory impairments with LY2365109 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical experiments, with a focus on minimizing and managing locomotor and respiratory impairments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, it increases the extracellular concentration of glycine in the synaptic cleft. This enhancement of glycinergic neurotransmission is being investigated for its therapeutic potential in central nervous system disorders, such as schizophrenia, by modulating N-methyl-D-aspartate (NMDA) receptor function.[2]
Q2: What are the common adverse effects observed with this compound in preclinical studies?
A2: At higher doses, this compound can induce significant locomotor and respiratory impairments.[1] These effects are considered mechanism-based and are a known class effect of potent GlyT1 inhibitors.[2] Observed locomotor effects can include both stimulatory and inhibitory actions on motor performance, sometimes manifesting as compulsive walking or ataxia.[2] Respiratory impairments can present as a dose-dependent decrease in breathing rate and depth.[2]
Q3: What is the proposed mechanism for the locomotor and respiratory side effects?
A3: The adverse effects of high-dose this compound are believed to stem from excessive GlyT1 inhibition in caudal brain regions, specifically the brainstem and cerebellum.[1][2] This leads to a sustained elevation of extracellular glycine, which then activates strychnine-sensitive glycine A receptors. The activation of these inhibitory receptors in critical brainstem areas can suppress both motor activity and respiratory function.[2]
Q4: How can I mitigate the locomotor and respiratory side effects in my experiments?
A4: Careful dose selection is the most critical factor. It is essential to perform a thorough dose-response study to identify a therapeutic window that provides the desired pharmacological effect without causing severe motor or respiratory distress. Starting with lower doses and gradually escalating is highly recommended. Additionally, consider the route and rate of administration, as these can influence the peak concentration and potential for adverse effects. For compounds with similar mechanisms, those with a shorter residence time on the GlyT1 transporter have been associated with a better safety profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of ataxia, tremors, or compulsive walking in rodents after dosing. | The administered dose of this compound is likely too high, leading to excessive activation of glycine A receptors in the cerebellum and brainstem. | 1. Immediately terminate the experiment for the affected animal(s) and provide supportive care as needed. 2. Reduce the dose for subsequent experiments. 3. Consider a different dosing regimen (e.g., slower infusion) to avoid high peak plasma concentrations. 4. Pre-treatment with a glycine A receptor antagonist, such as strychnine (B123637) (with appropriate ethical considerations and dose-finding), could be used to confirm the mechanism of the side effect.[2] |
| Animals exhibit shallow, rapid, or labored breathing, or periods of apnea (B1277953) following administration. | The dose is likely causing significant respiratory depression via activation of glycine A receptors in the brainstem's respiratory centers. | 1. Provide immediate veterinary care if an animal is in distress. 2. Lower the dose significantly in future studies. 3. Implement continuous respiratory monitoring (e.g., whole-body plethysmography) to detect early signs of respiratory distress. 4. Ensure proper ventilation in the experimental setup. |
| High variability in behavioral or cognitive task performance. | Undetected locomotor impairments may be confounding the results of cognitive assessments. | 1. Conduct baseline locomotor activity assessments (e.g., open field, rotarod) for all animals before the main experiment. 2. Include a separate cohort of animals treated with this compound that only undergoes locomotor testing to dissociate motor effects from cognitive effects. 3. Analyze behavioral data with locomotor activity as a covariate to statistically account for its influence. |
| Unexpected mortality in the high-dose groups. | Severe, unobserved respiratory depression is the most probable cause. | 1. Immediately halt the use of the high dose. 2. Conduct a thorough review of the dose-response relationship, starting from much lower doses. 3. Implement continuous or frequent monitoring of vital signs in a subset of animals during and after dosing. |
Quantitative Data Summary
The following table provides a representative summary of the expected dose-dependent effects of this compound on locomotor and respiratory function based on qualitative descriptions from preclinical studies. Note: These values are illustrative and should be confirmed with in-house dose-range-finding studies.
| Dose (mg/kg, p.o.) | Effect on Locomotor Activity (Total Distance Traveled) | Effect on Respiratory Rate (Breaths/min) | Observed Side Effects |
| Vehicle Control | Baseline | Baseline | None |
| 1 | No significant change | No significant change | None |
| 3 | ~10-15% increase | No significant change | Mild hyperlocomotion may be observed |
| 10 | ~20-30% decrease from baseline | ~15-25% decrease from baseline | Ataxia, mild tremors |
| 30 | >50% decrease from baseline | >40% decrease from baseline | Severe ataxia, significant respiratory depression, potential for mortality |
Experimental Protocols
Assessment of Locomotor Activity: Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.
-
-
Parameters Measured:
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Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Velocity
-
Assessment of Motor Coordination: Rotarod Test
-
Apparatus: A rotating rod, typically with adjustable speed, and sensors to detect when an animal falls.
-
Procedure:
-
Habituate the animals to the apparatus for several days before the experiment by placing them on the stationary or slowly rotating rod.
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On the test day, administer this compound or vehicle.
-
Place the animal on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[3]
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Record the latency to fall from the rod.
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Conduct multiple trials with an appropriate inter-trial interval.
-
-
Parameters Measured:
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Latency to fall (in seconds)
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Rotational speed at the time of the fall
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Assessment of Respiratory Function: Whole-Body Plethysmography
-
Apparatus: A set of airtight chambers, one for the animal and one as a reference, connected to a pressure transducer.
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
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Allow the animal to acclimate to the chamber for a period (e.g., 15-30 minutes) until a stable breathing pattern is observed.
-
Record baseline respiratory parameters.
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Administer this compound or vehicle and return the animal to the chamber.
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Continuously record respiratory parameters for the desired duration.
-
-
Parameters Measured:
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Respiratory rate (breaths per minute)
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Tidal volume (the volume of air inhaled or exhaled in a single breath)
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Minute volume (the total volume of air inhaled or exhaled per minute)
-
Visualizations
Caption: Mechanism of action and adverse effects of this compound.
Caption: Recommended experimental workflow for preclinical studies.
References
Addressing batch-to-batch variability of LY2365109 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with LY2365109 hydrochloride. Given the potential for batch-to-batch variability in any research compound, this resource is designed to help you ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5] Its mechanism of action involves blocking the reuptake of glycine in the brain, which leads to increased extracellular levels of glycine.[6][7] This potentiation of glycinergic neurotransmission makes it a valuable tool for studying the role of GlyT1 in various neurological and psychiatric disorders.[8]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability can arise from several factors, including differences in purity, the presence of impurities or residual solvents, and variations in physical properties such as crystal form (polymorphism). While suppliers provide a certificate of analysis (CoA) with purity data (typically ≥98%), even small differences can impact sensitive biological assays.[3][9] It is crucial to perform your own quality control checks to ensure consistency.
Q3: How can we mitigate the impact of potential batch-to-batch variability?
A3: To minimize the impact of variability, we recommend the following:
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Comprehensive Batch Qualification: Before starting a new series of experiments, qualify each new batch of this compound. This involves comparing its analytical and functional data to previous batches.
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Standardized Operating Procedures (SOPs): Use consistent, well-documented protocols for compound handling, storage, and preparation of solutions.
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Side-by-Side Comparison: When a new batch is introduced, run a critical experiment in parallel with a small amount of a previously validated batch to ensure comparable activity.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage is critical to maintaining the compound's integrity.
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Solid Form: Store the solid powder at -20°C for long-term stability (≥ 4 years).[10][11] For short-term storage, 4°C is also acceptable, provided the container is sealed to protect from moisture.[1]
-
In Solution: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in DMSO (≥ 31 mg/mL).[1][2] It is slightly soluble in Ethanol.[9][12] The compound is practically insoluble in water.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are often required.[1] Always use high-purity, anhydrous solvents to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity | - Compound degradation due to improper storage. - Inaccurate solution concentration. - Inactive batch. | - Verify storage conditions (temperature, light, and moisture protection). - Confirm the accuracy of weighing and dilution calculations. Use a calibrated balance. - Perform a functional assay (e.g., glycine uptake assay) to confirm the activity of the current batch. |
| Inconsistent results across experiments | - Batch-to-batch variability. - Inconsistent solution preparation. - Freeze-thaw cycles of stock solutions. | - Qualify each new batch with analytical and functional testing. - Prepare fresh working solutions for each experiment from a single, validated stock aliquot. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Precipitation of the compound in solution | - Low solubility in the chosen solvent or buffer. - Exceeding the solubility limit. - Temperature changes. | - Confirm the solubility of this compound in your experimental medium. - If precipitation occurs during preparation for in vivo studies, gentle heating and/or sonication may aid dissolution.[1] - Ensure the final concentration is within the known solubility limits. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₈ClNO₅ | [1] |
| Molecular Weight | 421.91 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| IC₅₀ (hGlyT1a) | 15.8 nM | [1][2][3][4][5][10] |
| IC₅₀ (GlyT2) | >30 µM | [2][3][10] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 31 mg/mL (≥ 73.48 mM) | [1][2] |
| Ethanol | ~21.1 mg/mL (~50.00 mM) | [9] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound using HPLC
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Objective: To verify the purity of a new batch of this compound and compare it to a previously validated batch.
-
Materials:
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This compound (new and reference batches)
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HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
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Formic acid (or other suitable modifier)
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C18 HPLC column
-
-
Procedure:
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Prepare a stock solution of each batch (e.g., 1 mg/mL) in DMSO.
-
Prepare working solutions (e.g., 10 µg/mL) by diluting the stock solutions in the mobile phase.
-
Set up the HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject equal volumes of the working solutions for the new and reference batches.
-
Analyze the resulting chromatograms for the retention time and peak area of the main peak. The purity of the new batch should be comparable to the reference batch (e.g., within a ±2% margin).
-
Protocol 2: Functional Validation using a Glycine Uptake Assay
-
Objective: To confirm the biological activity of a new batch of this compound.
-
Materials:
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Cells expressing human GlyT1a (e.g., BE(2)-C cells)
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This compound (new and reference batches)
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[³H]-glycine or a fluorescent glycine analog
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Assay buffer
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Scintillation counter or fluorescence plate reader
-
-
Procedure:
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Plate the GlyT1a-expressing cells in a suitable multi-well plate and grow to confluence.
-
Prepare serial dilutions of both the new and reference batches of this compound in assay buffer.
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Pre-incubate the cells with the different concentrations of the compound for a defined period (e.g., 15-30 minutes).
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Initiate glycine uptake by adding [³H]-glycine or a fluorescent glycine analog to the wells.
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After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
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Lyse the cells and measure the amount of incorporated radioactivity or fluorescence.
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Calculate the IC₅₀ value for each batch. The IC₅₀ of the new batch should be within an acceptable range of the reference batch.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for validating a new batch.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. LY-2365109 - Wikipedia [en.wikipedia.org]
- 7. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. LY 2365109 hydrochloride | TargetMol [targetmol.com]
Validation & Comparative
Comparative Analysis of LY2365109 Hydrochloride and Other GlyT1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, LY2365109 hydrochloride, with other notable GlyT1 inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cross-reactivity and selectivity profiles based on available preclinical data.
Introduction to GlyT1 Inhibition
Glycine Transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS). Glycine acts as an inhibitory neurotransmitter and is also an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, compounds can increase synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for CNS disorders where NMDA receptor hypofunction is implicated, such as schizophrenia. This compound is a potent and selective inhibitor of GlyT1.[1][2]
Comparative Selectivity Profile
An ideal GlyT1 inhibitor should exhibit high potency for its primary target while demonstrating minimal activity at other CNS targets to reduce the risk of off-target side effects. The following table summarizes the available data on the inhibitory potency and selectivity of this compound and other well-characterized GlyT1 inhibitors.
| Compound | Primary Target IC50 (nM) | Selectivity over GlyT2 (IC50) | Other CNS Target Interactions |
| This compound | 15.8 (hGlyT1a)[1] | > 30,000 nM[2][3] | Data from a comprehensive safety pharmacology panel is not publicly available. |
| ALX-5407 | 3 (hGlyT1)[4] | > 100,000 nM | Reported to have little or no activity at other neurotransmitter transporters or glycine binding sites, including the NMDA receptor.[4] |
| Bitopertin (RG1678) | 30 (GlyT1) | Described as selective for GlyT1 with minimal off-target effects.[2] A computational study suggests potential interactions with other SLC6 family transporters (GlyT2, PROT, DAT). | |
| Org 25935 | 100-162 (GlyT1) | Negligible action on GlyT2. | Lacks significant affinity for transporters and receptors for dopamine, serotonin, noradrenaline, glutamate, and GABA.[5] |
IC50 values represent the concentration of the inhibitor required to block 50% of the transporter's activity. A lower IC50 indicates higher potency. hGlyT1a refers to the human GlyT1a isoform.
Experimental Methodologies
The most common method for determining the in vitro potency of GlyT1 inhibitors is the radiolabeled glycine uptake assay. This assay directly measures the function of the glycine transporter.
[³H]Glycine Uptake Assay Protocol
This protocol outlines the general steps for conducting a [³H]glycine uptake assay to assess the inhibitory activity of compounds like this compound.
1. Cell Culture and Plating:
-
Cells stably expressing the human GlyT1 (e.g., Chinese Hamster Ovary (CHO) cells or QT6 cells) are cultured under standard conditions.
-
Cells are harvested and seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed.
-
The cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Serial dilutions of the test compounds (e.g., this compound) and a positive control (a known GlyT1 inhibitor) are prepared in the assay buffer.
-
The diluted compounds are added to the wells, and the plate is pre-incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine to each well.
-
The plate is incubated for a defined period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.
3. Termination of Uptake and Lysis:
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The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]glycine.
-
The cells are then lysed using a suitable lysis buffer to release the intracellular contents.
4. Scintillation Counting and Data Analysis:
-
A scintillation cocktail is added to the cell lysate in each well.
-
The amount of incorporated [³H]glycine is quantified using a scintillation counter.
-
The percentage of inhibition of glycine uptake is calculated for each compound concentration relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Experimental workflow for a [³H]glycine uptake assay.
Signaling pathway illustrating the mechanism of GlyT1 inhibition.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY2365109 Hydrochloride vs. Sarcosine in Modulating NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two key research compounds used to modulate N-methyl-D-aspartate (NMDA) receptor activity via the glycine (B1666218) co-agonist site: LY2365109 hydrochloride and Sarcosine (N-methylglycine). Both compounds target the glycine transporter 1 (GlyT1), but their distinct pharmacological profiles offer different advantages and considerations for experimental design.
Executive Summary: Key Differences
This compound is a potent, highly selective, synthetic inhibitor of GlyT1. Its primary and only known mechanism is to block the reuptake of glycine, thereby increasing its extracellular concentration and enhancing NMDA receptor function.
Sarcosine, an endogenous N-methyl derivative of glycine, exhibits a multi-modal mechanism of action. It functions as a weak competitive inhibitor of GlyT1, but also acts as a direct co-agonist at the glycine binding site on the NMDA receptor.[1][2] This dual action differentiates it significantly from selective inhibitors like LY2365109.
Mechanism of Action and Signaling Pathway
Both compounds ultimately enhance NMDA receptor signaling, a critical pathway for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in several CNS disorders, including schizophrenia.[3][4] The primary difference lies in how they achieve this enhancement.
-
LY2365109 acts exclusively on the GlyT1 transporter, preventing it from clearing glycine from the synaptic cleft. This increases the availability of the endogenous co-agonist (glycine) to the NMDA receptor.[5][6][7]
-
Sarcosine acts in two ways: it weakly inhibits GlyT1 to increase ambient glycine levels and it directly binds to and activates the NMDA receptor's glycine co-agonist site.[2][8]
Caption: Mechanism of action at the glutamatergic synapse.
Quantitative Performance Data
The following tables summarize the key quantitative metrics for each compound, derived from in vitro experimental data. LY2365109 is several orders of magnitude more potent as a GlyT1 inhibitor than sarcosine.
| Compound | Target | Metric | Value (nM) | Source |
| LY2365109 HCl | Glycine Transporter 1 (GlyT1) | IC₅₀ | 15.8 | [5][6][7] |
| Glycine Transporter 2 (GlyT2) | IC₅₀ | >30,000 | [7] | |
| Sarcosine | Glycine Transporter 1 (GlyT1) | IC₅₀ | ~55,800 | [4] |
| NMDA Receptor (Glycine Site) | EC₅₀ | 26,000 | [2] | |
| Inhibitory Glycine Receptor | EC₅₀ | 3,200,000 | [1] |
Table 1: Comparative in vitro potency and selectivity.
Key Experimental Protocols
The data presented in this guide are primarily derived from two types of assays: radiolabeled glycine uptake assays to determine GlyT1 inhibition and electrophysiological recordings to measure NMDA receptor activation.
Glycine Uptake Assay (for GlyT1 Inhibition)
This assay quantifies the ability of a compound to inhibit the uptake of glycine into cells engineered to express the GlyT1 transporter.
Objective: To determine the IC₅₀ value of a test compound for GlyT1.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or similar cells stably overexpressing human GlyT1a are cultured in 96-well plates until near confluence.[4][9]
-
Pre-incubation: Culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS-HEPES, pH 7.4). Cells are then incubated with various concentrations of the test compound (e.g., LY2365109) or vehicle for 30 minutes at 37°C.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled [³H]glycine is added to each well to initiate the uptake process.
-
Incubation: The plate is incubated for a predetermined time (e.g., 10-20 minutes) with gentle agitation to allow for glycine transport into the cells.
-
Termination & Wash: The reaction is stopped by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular [³H]glycine.
-
Cell Lysis & Scintillation Counting: Cells are lysed, and the lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity (disintegrations per minute) is measured using a scintillation counter.[4]
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor and subtracted from all values. The percentage of inhibition for each test concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OT promotes closer interpersonal distance among highly empathic individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fatigue, Sleep, and Autoimmune and Related Disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
In Vivo Target Engagement of LY2365109 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target engagement of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, with its alternative, ALX5407. The data presented is based on preclinical studies and aims to offer an objective overview for researchers in the field of neuroscience and drug development.
Executive Summary
This compound demonstrates robust in vivo target engagement by effectively inhibiting the GlyT1 transporter, leading to a significant, dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. This action potentiates N-methyl-D-aspartate (NMDA) receptor function, highlighting its therapeutic potential for conditions associated with hypoglutamatergic function, such as schizophrenia. When compared to the alternative GlyT1 inhibitor ALX5407, this compound exhibits a comparable pharmacological profile in vivo.
Comparative In Vitro Activity
Before delving into the in vivo data, it is pertinent to understand the in vitro potency of these compounds.
| Compound | Target | IC50 (nM) |
| This compound | hGlyT1a | 15.8[1] |
| ALX5407 | hGlyT1 | 3[2] |
In Vivo Target Engagement: Elevation of CSF Glycine
A primary indicator of in vivo GlyT1 inhibition is the elevation of glycine levels in the CSF. Both this compound and ALX5407 have been shown to produce a dose-dependent increase in CSF glycine in rats.
| Compound | Dose (mg/kg, p.o.) | Mean CSF Glycine Increase (% of Control) |
| LY2365109 | 3 | ~150% |
| 10 | ~250% | |
| 30 | ~400% | |
| ALX5407 | 3 | ~175% |
| 10 | ~300% | |
| 30 | ~450% |
Data extrapolated from Perry KW et al. Neuropharmacology. 2008 Oct;55(5):743-54.
In Vivo Target Engagement: Potentiation of NMDA-Induced Neurotransmitter Release
Inhibition of GlyT1 enhances synaptic glycine levels, which in turn potentiates the function of NMDA receptors. This can be measured in vivo by monitoring the release of neurotransmitters such as dopamine (B1211576) and acetylcholine (B1216132) in response to NMDA stimulation. Both LY2365109 and ALX5407 have been demonstrated to potentiate NMDA-induced increases in dialysate levels of neurotransmitters in the prefrontal cortex (PFC) and striatum.
| Compound | Brain Region | Neurotransmitter | Potentiation of NMDA-Induced Release |
| LY2365109 | Prefrontal Cortex | Dopamine, Acetylcholine | Significant |
| Striatum | Dopamine, Acetylcholine | Significant | |
| ALX5407 | Prefrontal Cortex | Dopamine, Acetylcholine | Significant |
| Striatum | Dopamine, Acetylcholine | Significant |
Qualitative summary based on Perry KW et al. Neuropharmacology. 2008 Oct;55(5):743-54.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of GlyT1 inhibitors on NMDA-induced neurotransmitter release in the prefrontal cortex and striatum of awake rats.
Methodology:
-
Male Sprague-Dawley rats are anesthetized, and guide cannulae are stereotaxically implanted targeting the medial prefrontal cortex and the striatum.
-
Following a recovery period of 4-7 days, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline dialysate samples are collected to establish basal neurotransmitter levels.
-
This compound or ALX5407 is administered orally.
-
NMDA is infused through the microdialysis probe to stimulate neurotransmitter release.
-
Dialysate samples are collected at regular intervals post-drug and NMDA administration.
-
Neurotransmitter levels (e.g., dopamine, acetylcholine) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Cerebrospinal Fluid (CSF) Collection for Glycine Measurement
Objective: To determine the effect of GlyT1 inhibitors on glycine concentrations in the CSF of rats.
Methodology:
-
Male Sprague-Dawley rats are administered this compound or ALX5407 orally at various doses.
-
At a specified time point post-administration (e.g., 2 hours), rats are anesthetized.
-
CSF is collected from the cisterna magna using a fine-gauge needle.
-
The collected CSF is immediately processed and stored at -80°C until analysis.
-
Glycine concentrations in the CSF samples are determined using a suitable analytical method, such as HPLC with fluorescence detection after derivatization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for in vivo validation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo validation.
References
Validating LY2365109 Hydrochloride: A Guide to Negative Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effects is paramount. This guide provides a comprehensive overview of essential negative control experiments for studies involving LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. By employing robust negative controls, researchers can confidently attribute the observed pharmacological effects to the specific inhibition of GlyT1, thereby strengthening the validity and reproducibility of their findings.
This compound exerts its effects by blocking the reuptake of glycine in the synaptic cleft, leading to increased extracellular glycine levels and subsequent modulation of N-methyl-D-aspartate (NMDA) receptor activity. To ensure that the outcomes of this compound administration are not due to off-target effects or other confounding factors, a strategic implementation of negative controls is crucial. This guide outlines key negative control strategies, provides detailed experimental protocols, and offers a comparison with alternative GlyT1 inhibitors.
Core Negative Control Strategies
A multi-pronged approach to negative controls is recommended to build a compelling case for the specific action of this compound. The following strategies are fundamental:
-
Vehicle Control: The most basic and essential control. The vehicle is the solvent or medium used to dissolve and administer this compound (e.g., saline, DMSO). This control group receives the vehicle alone, allowing researchers to distinguish the effects of the compound from the effects of the administration procedure and the vehicle itself.
-
No-Effect Dose Control: Administering a dose of this compound that is known to be below the threshold for pharmacological activity. This control helps to establish a dose-response relationship and confirms that the observed effects at higher doses are not due to non-specific actions of the compound at any concentration.
-
Genetic Negative Control (GlyT1 Heterozygous Mice): Utilizing animals with a partial knockout of the GlyT1 gene (GlyT1+/-) provides a powerful genetic tool to validate the on-target effects of this compound. Since homozygous GlyT1 knockout is lethal, heterozygous mice, which have a 50% reduction in GlyT1 expression and function, serve as an excellent model.[1][2][3][4][5] The attenuated response to this compound in these mice, compared to wild-type littermates, strongly supports that the compound's primary mechanism of action is through GlyT1 inhibition.
-
Inactive Compound Control (Conceptual): The ideal, though not always available, negative control is a molecule that is structurally very similar to this compound but is functionally inactive against GlyT1. While a specific, commercially available inactive analog for LY2365109 has not been prominently documented in the reviewed literature, the principle remains a gold standard in pharmacological validation. Researchers may need to synthesize such a compound or use a structurally related compound with known inactivity at GlyT1.
Comparison of this compound with Other GlyT1 Inhibitors
The experimental landscape for schizophrenia and other CNS disorders features several GlyT1 inhibitors. Understanding their comparative profiles can inform experimental design and interpretation.
| Compound | Chemical Class | Selectivity (GlyT1 vs. GlyT2) | Known for |
| This compound | Sarcosine-based | High | Potent and selective GlyT1 inhibition. |
| Bitopertin (RG1678) | Non-sarcosine | High | Extensively studied in clinical trials for schizophrenia. |
| Iclepertin (B6604116) (BI 425809) | Non-sarcosine | High | Investigated for cognitive impairment associated with schizophrenia.[6] |
| PF-03463275 | Non-sarcosine | High | Used in studies of cognitive enhancement.[6] |
| ALX-5407 | Sarcosine-based | High | A widely used research tool in preclinical studies. |
| Org 24598 | Sarcosine-based | High | Studied for its effects on memory and cognition. |
| SSR504734 | Non-sarcosine | High | Characterized by its reversible and competitive inhibition.[7] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of negative control experiments.
Protocol 1: In Vivo Vehicle-Controlled Study in Mice
Objective: To assess the behavioral effects of this compound compared to a vehicle control.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 1% Tween 80)
-
Wild-type mice (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena, Prepulse Inhibition chamber)
Procedure:
-
Acclimation: Acclimate mice to the housing and handling conditions for at least one week before the experiment.
-
Group Assignment: Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer the this compound solution or the vehicle alone to the respective groups via the intended route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be consistent across all animals.
-
-
Behavioral Testing:
-
At a predetermined time post-administration (based on pharmacokinetic data), subject the mice to behavioral tests such as the Novel Object Recognition (NOR) task to assess cognitive function or the Prepulse Inhibition (PPI) test to evaluate sensorimotor gating.
-
-
Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: Dose-Response Study to Determine a No-Effect Dose
Objective: To identify a dose of this compound that does not produce a significant behavioral or physiological effect.
Procedure:
-
Follow the general procedure for the in vivo vehicle-controlled study.
-
Establish multiple treatment groups, each receiving a different dose of this compound (e.g., 0.1, 1, 10, 30 mg/kg) and a vehicle control group.
-
Assess a relevant outcome measure (e.g., locomotor activity, performance in a cognitive task).
-
Plot the dose against the observed effect to generate a dose-response curve.
-
The no-effect dose is the highest dose at which no statistically significant difference is observed compared to the vehicle control group.
Protocol 3: Validation Study Using GlyT1+/- Mice
Objective: To confirm that the effects of this compound are mediated by GlyT1.
Materials:
-
GlyT1+/- mice and their wild-type (WT) littermates
-
This compound
-
Vehicle
Procedure:
-
Genotyping: Confirm the genotype of all experimental animals.
-
Group Assignment: Create four experimental groups:
-
WT + Vehicle
-
WT + this compound
-
GlyT1+/- + Vehicle
-
GlyT1+/- + this compound
-
-
Drug Administration and Behavioral Testing: Follow the procedures outlined in Protocol 1.
-
Data Analysis:
-
Compare the effect of this compound in WT mice (WT + LY2365109 vs. WT + Vehicle).
-
Compare the effect of this compound in GlyT1+/- mice (GlyT1+/- + LY2365109 vs. GlyT1+/- + Vehicle).
-
Critically, compare the magnitude of the drug's effect between the two genotypes (the difference between treated and vehicle groups in WT vs. the difference in GlyT1+/-). A significantly attenuated or absent effect in the GlyT1+/- mice provides strong evidence for on-target activity.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for implementing negative controls in LY2365109 studies.
Caption: Logical progression for validating the specificity of LY2365109.
Caption: Mechanism of action of this compound via GlyT1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Properties of LY2365109 Hydrochloride and Riluzole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant effects of two distinct neuroactive compounds: LY2365109 hydrochloride, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, and riluzole (B1680632), a glutamate (B1630785) modulator with multiple mechanisms of action. This document synthesizes available preclinical data to offer an objective overview of their efficacy in various seizure models, their proposed mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
While both this compound and riluzole have demonstrated anticonvulsant properties in preclinical studies, they operate through fundamentally different mechanisms. LY2365109 enhances glycinergic neurotransmission, whereas riluzole modulates glutamatergic signaling and neuronal excitability through multiple pathways. Direct head-to-head comparative studies are limited; however, by examining their performance in standardized animal models of epilepsy, we can infer their potential therapeutic applications and relative strengths. This guide presents the available quantitative data, details the experimental methodologies to allow for cross-study interpretation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Anticonvulsant Efficacy
The following tables summarize the quantitative data on the anticonvulsant effects of this compound and riluzole from various preclinical models.
Table 1: Anticonvulsant Activity of this compound
| Experimental Model | Species | Administration Route | Endpoint | Effective Dose / Result | Citation |
| Maximal Electroshock (MES) Test | Mouse | Not Specified | Protection from tonic hind-limb extension | Protection observed | [1] |
| Pentylenetetrazol (PTZ) Test | Mouse | Intraperitoneal (i.p.) | Increased seizure threshold | Significant increase in convulsant threshold dose | [1] |
| Kainic Acid (KA)-induced Seizure Model | Mouse | Systemic | Suppression of chronic seizures | Robust suppression of seizures | [1] |
Table 2: Anticonvulsant Activity of Riluzole
| Experimental Model | Species | Administration Route | Endpoint | Effective Dose / Result | Citation |
| Amygdaloid Kindled Seizures | Rat | Intraperitoneal (i.p.) | Delayed progression of seizure scores and afterdischarge duration | 4-8 mg/kg/day | [2] |
| Kainic Acid (KA)-induced Seizure Model | Rat | Intraperitoneal (i.p.) | Reduction in seizure severity score | 1, 5, and 7.5 mg/kg | [3] |
| NMDA-induced Seizures | Rat | Intraperitoneal (i.p.) | Reduction in seizure severity score | 1, 5, and 7.5 mg/kg | [3] |
| AMPA-induced Seizures | Rat | Intraperitoneal (i.p.) | Reduction in seizure severity score | 5 and 7.5 mg/kg | [3] |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Not Specified | Did not affect pentetrazole-evoked seizures when administered alone | 5 and 10 mg/kg | [4] |
| Pilocarpine-induced Limbic Seizures | Rat | Not Specified | Complete inhibition of pre-ictal spikes | More effective than valproic acid | [5] |
| Gamma-hydroxybutyrate lactone (GBL)-induced Absence Seizures | Rat | Not Specified | Complete inhibition of spike-wave discharges | More effective than valproic acid | [5] |
Mechanisms of Action and Signaling Pathways
This compound: Glycine Transporter 1 (GlyT1) Inhibition
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[6]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its action[7]. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine[7]. This has a dual effect on neuronal excitability. Firstly, glycine is an inhibitory neurotransmitter in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors. Secondly, and more relevant to its anticonvulsant effects in the forebrain, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, potentiating glutamatergic neurotransmission[1]. The anticonvulsant properties of GlyT1 inhibitors are thought to arise from the complex interplay of these actions, potentially leading to a net reduction in neuronal hyperexcitability in specific seizure contexts[1].
Figure 1. Mechanism of action of this compound.
Riluzole: A Multi-Target Glutamate Modulator
Riluzole's anticonvulsant effects are attributed to its ability to modulate glutamatergic neurotransmission through multiple mechanisms[8]. It has been shown to inhibit the release of glutamate from presynaptic terminals, which is thought to be a primary contributor to its neuroprotective and anticonvulsant properties[8]. Additionally, riluzole inactivates voltage-dependent sodium channels, which reduces the ability of neurons to fire at high frequencies[8]. It also acts as a non-competitive antagonist at NMDA receptors, directly dampening excessive excitatory signaling[8]. This multi-faceted approach to reducing glutamate-mediated hyperexcitability makes it effective in a variety of seizure models.
Figure 2. Multi-target mechanism of action of riluzole.
Experimental Protocols
Standardized preclinical models are essential for evaluating the anticonvulsant potential of novel compounds. Below are detailed methodologies for three commonly used models in which this compound and/or riluzole have been tested.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are typically used[9].
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin) are included.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2-2 seconds) through corneal or ear-clip electrodes[9][10].
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The number of animals protected in each group is recorded.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Figure 3. Experimental workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.
-
Animals: Adult male mice or rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered prior to PTZ injection.
-
Seizure Induction: A convulsant dose of pentylenetetrazol is administered, typically via subcutaneous or intraperitoneal injection[11]. Alternatively, a timed intravenous infusion of PTZ can be used to determine the precise threshold dose[12].
-
Endpoint Measurement: The latency to and duration of different seizure types (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) are recorded. In the infusion model, the dose of PTZ required to elicit the first seizure is the primary endpoint.
-
Data Analysis: The ability of the test compound to increase the latency to seizure onset, decrease the seizure severity, or increase the threshold dose of PTZ is evaluated.
Figure 4. Experimental workflow for the Pentylenetetrazol (PTZ) test.
Kainic Acid (KA)-Induced Seizure Model
The kainic acid model is a widely used chemoconvulsant model of temporal lobe epilepsy, which is characterized by status epilepticus followed by the development of spontaneous recurrent seizures.
-
Animals: Adult rats or mice are used.
-
Drug Administration: The test compound can be administered before or after the induction of status epilepticus by kainic acid to assess its neuroprotective or antiepileptogenic effects.
-
Seizure Induction: Kainic acid is administered systemically (e.g., intraperitoneally or subcutaneously) or directly into the brain (e.g., intrahippocampal or intra-amygdaloid injection) to induce status epilepticus[13][14].
-
Endpoint Measurement: Acute effects are measured by observing and scoring the severity of seizures during status epilepticus. Long-term effects are assessed by monitoring for the occurrence of spontaneous recurrent seizures using video-EEG.
-
Data Analysis: The ability of the test compound to reduce the severity of status epilepticus, prevent neuronal damage, or suppress the development and frequency of spontaneous recurrent seizures is evaluated.
Figure 5. Experimental workflow for the Kainic Acid (KA)-induced seizure model.
Conclusion
This compound and riluzole represent two distinct pharmacological approaches to seizure control. LY2365109, through its specific inhibition of GlyT1, offers a targeted mechanism for modulating neuronal excitability, with demonstrated efficacy in models of both acute and chronic seizures. Riluzole, with its multi-target action on glutamate release, voltage-gated sodium channels, and NMDA receptors, provides a broader spectrum of activity against hyperexcitability and has shown efficacy in various chemoconvulsant and kindling models.
The lack of direct comparative studies necessitates careful interpretation of the available data. The choice between these or similar compounds in a drug development pipeline would depend on the specific type of epilepsy being targeted and the desired mechanistic profile. The experimental protocols detailed herein provide a framework for conducting such comparative studies to generate the data needed for informed decision-making. Future research should aim to directly compare these and other novel anticonvulsant agents in standardized preclinical models to better delineate their relative therapeutic potential.
References
- 1. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-glutamatergic effect of riluzole: comparison with valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. LY-2365109 - Wikipedia [en.wikipedia.org]
- 8. db.cngb.org [db.cngb.org]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Pentylenetetrazol (PTZ) test: Significance and symbolism [wisdomlib.org]
- 12. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 14. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking LY2365109 Hydrochloride: A Comparative Guide to Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2365109 hydrochloride, a potent Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, against other established neuroprotective agents with distinct mechanisms of action. We will delve into the experimental data, detailed methodologies, and underlying signaling pathways of this compound and its comparators: the NMDA receptor antagonists Memantine and MK-801, and the antioxidant Edaravone (B1671096).
Introduction to Neuroprotection and Key Agents
Neuroprotection is a critical therapeutic strategy aimed at preventing or slowing the progression of neuronal cell death in a variety of neurological disorders, including stroke, neurodegenerative diseases, and traumatic brain injury. This guide focuses on four agents with diverse approaches to mitigating neuronal damage.
This compound is a selective inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[1] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] This enhancement of NMDA receptor function is thought to be a promising strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2] Preclinical studies suggest that this modulation of the glutamatergic system may also confer neuroprotective effects.
Memantine is a non-competitive antagonist of the NMDA receptor.[3][4] Its neuroprotective mechanism involves blocking the excessive influx of calcium ions through the NMDA receptor channel, a key event in excitotoxicity-induced neuronal death.[3][4] Memantine's low affinity and uncompetitive nature allow it to preferentially block pathological, sustained NMDA receptor activation while sparing normal synaptic transmission.[5]
MK-801 (Dizocilpine) is a potent and selective non-competitive NMDA receptor antagonist.[6][7] Similar to memantine, it blocks the ion channel of the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.[6][7] Its high affinity and slow off-rate make it a powerful research tool for studying NMDA receptor function and neuroprotection, though these properties have limited its clinical development due to side effects.
Edaravone is a potent free radical scavenger.[8][9][10] Its neuroprotective effects are attributed to its ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress-induced damage to neurons.[7][11][12] Edaravone has been shown to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[7][11][12]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the neuroprotective efficacy of this compound and the selected comparators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: In Vitro Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Assay | Neurotoxic Insult | Key Findings |
| This compound | SH-SY5Y neuroblastoma | MTT Assay | 10 mM Glutamate (B1630785) for 24 hours | Pre-treatment with this compound is expected to increase cell viability in a dose-dependent manner. |
| Memantine | SH-SY5Y neuroblastoma | MTT Assay | Glutamate | Significantly increased cell viability in the presence of glutamate.[13] |
| MK-801 | Cortical Neurons | Not Specified | NMDA | Prevented neuronal degeneration induced by NMDA.[14] |
| Edaravone | SH-SY5Y neuroblastoma | MTT Assay | Aβ₂₅₋₃₅ | Reduced apoptosis and reactive oxygen species levels.[7] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Injury Model | Key Findings |
| This compound | Rat | Not specified in available neuroprotection studies | Increased cerebrospinal fluid levels of glycine.[15] |
| Memantine | Rat | Ischemic Stroke | Reduced infarct size and improved functional recovery.[3] |
| MK-801 | Rat | Hypoglycemic Brain Damage | Reduced the number of necrotic neurons in several brain regions.[6] |
| Edaravone | Mice | Permanent Focal Brain Ischemia | Significantly reduced infarct volume.[8] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways of these neuroprotective agents is crucial for their targeted application in research and drug development.
This compound: GlyT1 Inhibition and NMDA Receptor Modulation
This compound's mechanism centers on the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.
Caption: Signaling pathway of this compound.
Memantine and MK-801: NMDA Receptor Antagonism in Excitotoxicity
Memantine and MK-801 act directly on the NMDA receptor to prevent the detrimental effects of excessive glutamate, a hallmark of excitotoxicity.
Caption: Mechanism of NMDA receptor antagonists in preventing excitotoxicity.
Edaravone: Combating Oxidative Stress
Edaravone's neuroprotective properties stem from its ability to scavenge free radicals and activate endogenous antioxidant pathways.
Caption: Edaravone's antioxidant signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vitro neuroprotection studies.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a general procedure for assessing the neuroprotective effects of a compound against glutamate-induced cell death in a neuronal cell line.
Caption: Experimental workflow for a glutamate excitotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the test compound (this compound, Memantine, MK-801, or Edaravone) in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the test compounds. Incubate for a pre-treatment period, typically 1 to 2 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamate. Add the glutamate solution to the wells to achieve the final desired concentration (e.g., 10 mM). Include control wells with no glutamate and wells with glutamate but no test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Conclusion
This compound presents a unique neuroprotective strategy by enhancing endogenous NMDA receptor function through GlyT1 inhibition. This contrasts with the direct channel blockade of NMDA receptor antagonists like Memantine and MK-801, and the antioxidant mechanism of Edaravone. The choice of a neuroprotective agent for research or therapeutic development will depend on the specific pathological context and the desired mechanistic intervention. While direct comparative efficacy data remains a key area for future investigation, this guide provides a foundational understanding of these distinct neuroprotective agents, their mechanisms of action, and the experimental approaches to evaluate their potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 7. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone attenuates oxidative stress induced by chronic cerebral hypoperfusion injury: role of ERK/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LY2365109 Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
-
Waste Identification and Classification :
-
Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Incompatible materials must be kept separate to prevent dangerous reactions. For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.[1]
-
Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal costs and methods can differ significantly.[2]
-
-
Waste Collection and Containerization :
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[3] Plastic containers are often preferred.[4]
-
The container must be kept closed at all times, except when adding waste.[1][5]
-
For liquid waste, use secondary containment to prevent spills from reaching drains.[2][5]
-
For solid waste, such as contaminated gloves and wipes, collect them in a designated, sealed bag before placing them in the solid hazardous waste container.
-
Chemically contaminated sharps, such as needles and broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[2][6]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container (the "accumulation start date").[6]
-
Provide the name and contact information of the principal investigator or responsible researcher.[2]
-
-
Storage :
-
Disposal Request and Pickup :
-
Do not dispose of this compound down the drain or in the regular trash. [3][5] Evaporation of chemical waste is also prohibited.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste pickup requests.
-
Decontamination of Empty Containers
Empty containers that held this compound must also be managed carefully:
-
For containers of highly toxic chemicals (a conservative assumption for a potent research compound), the first three rinses must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing, deface or remove the original label before disposing of the container as regular trash.[2]
Spill Management
In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.
-
All spill cleanup materials must be collected and disposed of as hazardous waste.[2]
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Quantitative Data for Laboratory Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume per SAA | 55 gallons[4] |
| Maximum Acutely Toxic Waste Volume per SAA | 1 quart (liquid) or 1 kilogram (solid)[4] |
| Maximum Waste Accumulation Time in Lab | 6 to 12 months from the accumulation start date[3][4][6] |
| pH for Drain Disposal (where permitted) | Between 7 and 9 for dilute aqueous solutions[5] |
| Concentration for Drain Disposal of a Dilute Acid/Base Solution | Less than 10% (v/v)[5] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
